5-(1-methylcyclopropoxy)-1H-indazole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-(1-methylcyclopropyl)oxy-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLPLOOZQDHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)OC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-(1-methylcyclopropoxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(1-methylcyclopropoxy)-1H-indazole, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] This document outlines available data, presents standardized experimental protocols for property determination, and includes visual workflows to facilitate understanding and replication of these methods.
Core Physicochemical Properties
The physicochemical properties of a drug intermediate are critical for its handling, formulation, and ultimate biological activity. Below is a summary of the known and estimated properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [4][5] |
| Molecular Weight | 188.23 g/mol | [4][6] |
| CAS Number | 1626355-74-5 | [1][4][5][6][7] |
| Appearance | White to cream crystals or powder (based on the parent compound, 1H-Indazole) | [8] |
| Melting Point | Data not available. For reference, the melting point of the parent compound, 1H-Indazole, is in the range of 144-150 °C. | [8] |
| Boiling Point | Data not available. For reference, the boiling point of the parent compound, 1H-Indazole, is 270 °C at 743 mmHg. | |
| Solubility | No quantitative data is available. A related, more complex molecule containing this moiety is soluble in DMSO. | [9] |
| pKa | Data not available. | |
| logP | Data not available. A computed XLogP3-AA value for a larger, related molecule is 3.2, suggesting lipophilicity. | [10] |
Experimental Protocols for Physicochemical Property Determination
Detailed and reproducible experimental protocols are essential for the accurate characterization of chemical compounds. The following sections provide standardized methods for determining the key physicochemical properties of this compound.
The melting point is a fundamental indicator of a compound's purity.[11][12] The capillary method is a widely used and reliable technique.[13]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial to the complete melting of the solid is recorded.[13][14]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[11]
-
Capillary tubes (sealed at one end)[15]
-
Thermometer[11]
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[15] Grind a small amount of the compound into a fine powder.
-
Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[12]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[15]
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.[11][15]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[11]
-
Cooling and Replicates: Allow the apparatus to cool sufficiently before performing replicate measurements with fresh samples in new capillary tubes.[11]
The shake-flask method is the gold standard for determining equilibrium solubility.[16]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus:
-
Thermostatic shaker bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[17]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[18]
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[17]
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.[19]
Apparatus:
-
pH meter with a calibrated electrode[20]
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
Procedure:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).[19] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[19]
-
Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[19]
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.[19]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or as the pH at which half of the compound is ionized (the half-equivalence point).[21]
-
Replicates: Perform at least three titrations to ensure the accuracy and precision of the pKa value.[19]
The partition coefficient (logP) is a measure of a compound's lipophilicity. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common and rapid indirect method for its determination.[22][23][24]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values.[22]
Apparatus:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Autosampler
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4).
-
Reference Standards: Prepare solutions of at least five to six reference compounds with known logP values that span the expected logP of the test compound.
-
Calibration Curve: Inject the reference standards into the HPLC system and record their retention times. Calculate the capacity factor (k) for each standard. Plot log k versus the known logP values to generate a calibration curve.
-
Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the same conditions as the reference standards. Record its retention time and calculate its capacity factor.
-
logP Calculation: Use the calibration curve to determine the logP value of this compound from its measured capacity factor.[25]
-
Validation: It is advisable to perform the analysis using different mobile phase compositions to ensure the robustness of the determined logP value.
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: General workflow for physicochemical property determination.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for solubility determination.
Caption: Experimental workflow for pKa determination.
Caption: Experimental workflow for logP determination.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While some data points are not yet publicly available, the methodologies outlined herein offer a robust framework for researchers to generate this critical information. The accurate characterization of these properties is a fundamental step in the drug development process, enabling informed decisions in lead optimization, formulation, and preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1626355-74-5 | this compound - Moldb [moldb.com]
- 5. parchem.com [parchem.com]
- 6. 5-(1-methylcyclopropoxy)-2H-indazole | CymitQuimica [cymitquimica.com]
- 7. This compound - CAS:1626355-74-5 - 阿镁生物 [amaybio.com]
- 8. A11665.03 [thermofisher.com]
- 9. ≥98% (HPLC), selective leucine-rich repeat kinase 2 (LRRK2) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. MLi-2-Bio-X | C21H25N5O2 | CID 137361768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. westlab.com [westlab.com]
- 14. davjalandhar.com [davjalandhar.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 5-Alkoxy-1H-Indazole Derivatives and Related Indazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the biological activity of 5-alkoxy-1H-indazole derivatives and related indazole compounds. Extensive research for publicly available scientific literature and patent databases yielded no specific biological activity data for derivatives of 5-(1-methylcyclopropoxy)-1H-indazole. The information presented herein is based on structurally related 5-alkoxy-indazole derivatives and the broader class of biologically active indazoles to provide relevant insights for researchers in the field.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, the indazole nucleus is a core component of numerous compounds investigated for therapeutic applications, including oncology, inflammation, and infectious diseases.[1][2] This guide focuses on the biological activities of 5-alkoxy-1H-indazole derivatives and other closely related indazole compounds, with a particular emphasis on their anticancer and kinase inhibitory properties.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of various substituted indazole derivatives, highlighting their potency against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Substituted Indazole Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |
| 4a | Indazol-pyrimidine | 4-Fluorophenyl | A549 (Lung) | 3.304 | [3] |
| 4i | Indazol-pyrimidine | 4-Chlorophenyl | A549 (Lung) | 2.305 | [3] |
| 4f | Indazol-pyrimidine | 4-Methoxyphenyl | MCF-7 (Breast) | 1.629 | [3] |
| 4i | Indazol-pyrimidine | 4-Chlorophenyl | MCF-7 (Breast) | 1.841 | [3] |
| 4a | Indazol-pyrimidine | 4-Fluorophenyl | MCF-7 (Breast) | 2.958 | [3] |
| 4g | Indazol-pyrimidine | 3,4-Dimethoxyphenyl | MCF-7 (Breast) | 4.680 | [3] |
| 4d | Indazol-pyrimidine | 4-Bromophenyl | MCF-7 (Breast) | 4.798 | [3] |
| 4i | Indazol-pyrimidine | 4-Chlorophenyl | Caco2 (Colon) | 4.990 | [3] |
| 4g | Indazol-pyrimidine | 3,4-Dimethoxyphenyl | Caco2 (Colon) | 6.909 | [3] |
| 4e | Indazol-pyrimidine | 3-Hydroxyphenyl | Caco2 (Colon) | 7.172 | [3] |
| 6o | 1H-indazole-3-amine | Varied | K562 (Leukemia) | 5.15 | [4] |
| 5k | 1H-indazole-3-amine | Varied | Hep-G2 (Liver) | 3.32 | [5] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | Ki (nM) | IC50 (nM) | Reference |
| Indazole-pyridine analogue | Akt | 0.16 | - | [6] |
| 27a | FGFR1 | - | < 4.1 | [7] |
| 27a | FGFR2 | - | 2.0 | [7] |
| 5 | HPK1 | - | 100 | [8] |
| 15 | HPK1 | - | 101 | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following are generalized protocols for key assays used to evaluate the biological activity of indazole derivatives.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay used to measure the affinity of a test compound for a protein kinase.
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant, typically below 1%.
-
-
Assay Procedure:
-
Add diluted test compounds to the wells of a suitable microplate (e.g., 384-well).
-
Add the kinase enzyme and a fluorescently labeled ATP-competitive tracer to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test indazole derivative in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by indazole derivatives and a general workflow for the discovery of kinase inhibitors.
Caption: A generalized experimental workflow for the discovery and development of indazole-based kinase inhibitors.
Caption: Simplified Akt signaling pathway, a target for indazole-based inhibitors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Role of 5-(1-methylcyclopropoxy)-1H-indazole as a Key Drug Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-methylcyclopropoxy)-1H-indazole is a crucial heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, particularly the indazole core and the novel 1-methylcyclopropoxy substituent, contribute significantly to the pharmacological profile of the final drug candidates. This technical guide provides an in-depth overview of its synthesis, properties, and its application in the development of targeted therapeutics, with a focus on the potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, MLi-2.
Physicochemical Properties and Analytical Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug synthesis. The following table summarizes its key identifiers and analytical data.
| Property | Value | Reference |
| CAS Number | 1626355-74-5 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (by HPLC) | 97.34% | [1] |
| ¹H NMR | Spectrum Available | [1] |
| RP-HPLC | Data Available | [1] |
| LCMS | Data Available | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a multi-step process that begins with the protection of 5-hydroxy-1H-indazole, followed by an etherification reaction. The following is a representative experimental protocol adapted from the supplementary information of the pivotal publication on the discovery of MLi-2.
Step 1: Synthesis of 5-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
To a solution of 5-hydroxy-1H-indazole (1.0 eq) in an appropriate solvent such as dichloromethane, is added 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 5-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Step 2: Synthesis of 5-(1-methylcyclopropoxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
A solution of 5-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) is treated with a base such as sodium hydride (1.2 eq) at 0 °C. The mixture is stirred for a short period to allow for the formation of the corresponding alkoxide. Subsequently, 1-bromo-1-methylcyclopropane (B1340669) (1.5 eq) is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by chromatography to afford 5-(1-methylcyclopropoxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Step 3: Deprotection to yield this compound
The purified product from the previous step is dissolved in a suitable solvent (e.g., methanol), and a strong acid catalyst, such as hydrochloric acid, is added. The mixture is stirred at room temperature until the tetrahydropyranyl (THP) protecting group is cleaved. The reaction is then neutralized with a base, and the product is extracted. The combined organic extracts are dried and concentrated to give the final product, this compound, which can be further purified by recrystallization or chromatography if necessary.
Reaction Yields: While specific yields for each step are not publicly available, the overall yield for such multi-step syntheses in medicinal chemistry is typically in the range of 30-50%.
Application in Drug Development: The Synthesis of MLi-2
This compound is a pivotal intermediate in the synthesis of MLi-2, a highly potent and selective LRRK2 inhibitor. The synthesis involves a Suzuki coupling reaction between a boronic acid or ester derivative of this compound and a suitable pyrimidine (B1678525) partner.
Experimental Workflow for MLi-2 Synthesis:
Caption: Synthetic workflow for the LRRK2 inhibitor MLi-2.
Role in Targeting the LRRK2 Signaling Pathway
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to an increase in the kinase activity of the LRRK2 protein, making it a prime target for therapeutic intervention. MLi-2, synthesized from this compound, is a potent inhibitor of this kinase activity.
The LRRK2 signaling pathway is complex and involves the phosphorylation of several downstream substrates, most notably a subset of Rab GTPases.[2][3][4] This phosphorylation event is a key step in the pathogenic cascade initiated by hyperactive LRRK2.
LRRK2 Signaling Pathway and Inhibition by MLi-2:
Caption: LRRK2 signaling pathway and its inhibition by MLi-2.
Conclusion
This compound stands out as a valuable and indispensable intermediate in modern drug discovery. Its synthesis, while requiring a multi-step approach, provides access to a unique chemical scaffold that has proven to be highly effective in the design of potent and selective kinase inhibitors. The successful development of MLi-2 as a powerful tool for studying LRRK2 biology and as a potential therapeutic for Parkinson's disease underscores the importance of this intermediate. Further exploration of derivatives based on the this compound core holds significant promise for the discovery of new therapeutics targeting a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
mechanism of action of 5-(1-methylcyclopropoxy)-1H-indazole analogs
An In-depth Technical Guide on the Mechanism of Action of Bioactive Indazole Analogs
Executive Summary
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. While specific data on the is not extensively available in the public domain, the broader class of indazole derivatives has been the subject of intensive research. This guide provides a comprehensive overview of the mechanisms of action for several classes of bioactive indazole analogs, catering to researchers, scientists, and drug development professionals. We will explore their roles as kinase inhibitors, anti-cancer agents, and modulators of other key cellular pathways, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Introduction to the Indazole Scaffold
The indazole, or 1H-indazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structure is a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The indazole nucleus is often considered a bioisostere of the indole (B1671886) ring found in many endogenous molecules, which can contribute to favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[1] Consequently, indazole derivatives have been successfully developed as inhibitors of a wide range of enzymes and as modulators of various receptors.
Indazole Analogs as Kinase Inhibitors
A significant area of research for indazole analogs has been in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole-based compounds have been designed to target a variety of kinases.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
ASK1 (MAP3K5) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is involved in cellular stress responses and apoptosis. Inhibition of ASK1 is a potential therapeutic strategy for inflammatory diseases. A series of 1H-indazole derivatives have been identified as potent ASK1 inhibitors.[2]
Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and mitosis. Its overexpression is observed in several cancers, making it an attractive therapeutic target. Novel indazole-based inhibitors have demonstrated exceptional potency against PLK4.[3]
Other Kinase Targets
Indazole analogs have also been developed as inhibitors for a range of other kinases, including:
-
c-Jun N-terminal Kinases (JNKs): 1-aryl-1H-indazoles have been synthesized as JNK3 inhibitors.[4]
-
Akt (Protein Kinase B): Indazole-based analogs have been explored as selective Akt inhibitors.[5]
-
Rho-associated kinase (ROCK): Indazole piperazine (B1678402) and piperidine (B6355638) derivatives have been designed as ROCK-II inhibitors.[6]
-
p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide analogs have shown inhibitory activity against PAK1.[7]
-
PKMYT1 Kinase: Novel indazole compounds are being investigated as PKMYT1 kinase inhibitors for cancer treatment.[8]
Quantitative Data: Kinase Inhibitory Activity of Indazole Analogs
| Compound Class/Example | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Indazole Derivative 15 | ASK1 | Not specified | Protective effect in TNF-α-induced HT-29 cells | [2] |
| Indazole-based C05 | PLK4 | < 0.1 | Kinase activity assay | [3] |
| Indazole-based C05 | PLK4 | 948 | IMR-32 (neuroblastoma) cell proliferation | [3] |
| Indazole-based C05 | PLK4 | 979 | MCF-7 (breast cancer) cell proliferation | [3] |
| Indazole-based C05 | PLK4 | 1679 | H460 (non-small cell lung cancer) cell proliferation | [3] |
| 1-aryl-1H-indazole 5r | JNK3 | Double-digit nM | Kinase activity assay | [4] |
| Indazole piperazine SR-1459 | ROCK-II | 13 | Kinase activity assay | [6] |
Signaling Pathway: Generic Kinase Inhibition by Indazole Analogs
Caption: Generic ATP-competitive kinase inhibition by indazole analogs.
Indazole Analogs as Anti-Cancer Agents
The kinase inhibitory activity of many indazole analogs directly contributes to their anti-cancer properties. By blocking signaling pathways essential for cancer cell proliferation and survival, these compounds can induce apoptosis and inhibit tumor growth.
Induction of Apoptosis
Several indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[9][10] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further promoting the mitochondrial apoptotic pathway.[9]
Inhibition of Cell Proliferation and Metastasis
In addition to inducing apoptosis, indazole analogs can inhibit cancer cell proliferation and colony formation.[9][10] Some derivatives also disrupt cell migration and invasion, key processes in metastasis. This is often associated with the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[9]
Quantitative Data: Anti-proliferative Activity of Indazole Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 (range across several lines) | [9][10] |
| 5'j | A549 (Lung Cancer) | Not specified (noteworthy activity) | [11] |
| 5'j | MCF7 (Breast Cancer) | Not specified (noteworthy activity) | [11] |
Signaling Pathway: Induction of Apoptosis by Indazole Analogs
Caption: Mitochondrial apoptosis pathway induced by some indazole analogs.
Experimental Protocols
This section provides representative methodologies for key experiments used to characterize the biological activity of indazole analogs.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the kinase and substrate to desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the indazole analog in DMSO, then dilute further in kinase buffer.
-
Prepare ATP solution at the desired concentration (e.g., 10 µM) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted indazole analog or vehicle (DMSO control).
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Luminescence Detection:
-
Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the indazole analog for 48-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow: In Vitro Characterization
Caption: A typical in vitro workflow for characterizing bioactive indazole analogs.
Conclusion
The indazole scaffold remains a highly valuable starting point for the design of novel therapeutic agents. While the specific mechanism of action for 5-(1-methylcyclopropoxy)-1H-indazole analogs is not yet well-defined in the literature, the broader family of indazole derivatives has demonstrated significant potential, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The data and protocols presented in this guide offer a foundational understanding of how these compounds exert their biological effects and provide a framework for the continued development and characterization of new indazole-based drug candidates. Future research into the structure-activity relationships of substitutions at the 5-position, such as the 1-methylcyclopropoxy group, will be crucial in elucidating their specific therapeutic potential.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
The Structure-Activity Relationship of 5-Alkoxy-1H-Indazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 5-alkoxy-1H-indazole derivatives have emerged as a promising class of molecules, particularly in the realm of oncology and inflammation, primarily through their action as kinase inhibitors. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Data Summary: Anticancer Activity
| Compound | R1 Substituent | A549 IC50 (µM)[1] | 4T1 IC50 (µM)[1] | HepG2 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | HCT116 IC50 (µM)[1] |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | >10 | 1.15 | 4.89 |
| 2f | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 0.45 | 0.23 | 0.31 | 0.52 | 0.68 |
Note: The data presented here is for (E)-3-(3,5-dimethoxystyryl)-1H-indazole derivatives, highlighting the influence of substituents at other positions on the indazole core.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, the following SAR insights for alkoxy-substituted indazole derivatives can be summarized:
-
Influence of Alkoxy Groups on Anticancer Activity: Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown that the presence of methoxy (B1213986) (OCH3) and ethoxy (OC2H5) groups can significantly enhance anticancer potency.[2] Specifically, meta- and para-methoxy substitutions on the aniline (B41778) ring of these derivatives displayed superior anticancer activity.[2]
-
Kinase Inhibition: The indazole core is a well-established pharmacophore for kinase inhibitors, acting as an ATP-competitive inhibitor by interacting with the hinge region of the kinase domain. The 5-alkoxy group is positioned to potentially interact with the solvent-exposed region or the ribose-binding pocket of the ATP-binding site, influencing both potency and selectivity.
-
GPCR Modulation: While less explored, the indazole scaffold has been investigated for its ability to modulate G-protein coupled receptors (GPCRs). In this context, the 5-alkoxy group could play a role in defining the ligand's interaction with the transmembrane helices of the receptor, potentially acting as an allosteric modulator.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of 5-alkoxy-1H-indazole compounds. The following are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, VEGFR-2, p38 MAPK)
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
5-alkoxy-1H-indazole test compounds
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the stock solution in DMSO to generate a concentration range for IC50 determination.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a 2.5X solution of the kinase in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X solution of the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the test compounds on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
5-alkoxy-1H-indazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by 5-alkoxy-1H-indazole derivatives.
References
The Indazole Scaffold: A Privileged Core for the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in the design of potent and selective kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket has positioned it as a foundational structural motif in the development of numerous targeted therapeutics. This technical guide provides a comprehensive overview of the discovery and development of novel kinase inhibitors derived from indazole scaffolds, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.
Quantitative Data Summary: Potency and Selectivity of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various indazole derivatives against their respective kinase targets. This data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a comparative analysis of the potency of these compounds.
Table 1: Indazole-Based AXL Kinase Inhibitors
| Compound | AXL IC50 (nM) | Kinase Selectivity Notes | Reference |
| 54 | Potent | Moderate exposure levels in mice. | [1] |
| Bemcentinib (BGB-324, R428) | 14 | 50-fold higher affinity over Mer and Tyro3. | [2] |
| Gilteritinib | - | Approved for FLT3-mutated AML, also targets AXL. | [2] |
| UNC2025 (14) | 1.6 | Dual MER/FLT3 inhibitor (IC50 < 1 nM for both). | [3] |
Table 2: Indazole-Based VEGFR-2 Kinase Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Anti-angiogenic Properties | Reference |
| 30 | 1.24 | Significant inhibition of HUVEC angiogenesis and cell migration. | [4] |
| VH02 | 560 | Selectively inhibited EA.hy926 endothelial cells. | [5] |
| 13i (Indazole-pyrimidine) | 34.5 | Comparable activity to Pazopanib (IC50 = 30 nM). | [6] |
| Axitinib | - | Approved inhibitor of VEGFR-1, -2, and -3. | [7][8] |
| Pazopanib | - | Multi-targeted inhibitor of VEGFR-1, -2, -3, PDGFR-α, -β, and c-KIT. | [7][8] |
Table 3: Indazole-Based Inhibitors for Other Kinases
| Compound | Target Kinase | IC50/Ki (nM) | Key Findings | Reference |
| Indazole-pyridine analogue | Akt | Ki = 0.16 | ATP competitive, reversible, good selectivity over other kinases. | [9] |
| SR-1459 | ROCK-II | IC50 = 13 | Potent ROCK-II inhibitor. | [10] |
| SR-3737 | JNK3 | IC50 = 12 | Potent inhibitor of both JNK3 and p38 (p38 IC50 = 3 nM). | [11] |
| B31 | TRKAG667C | IC50 = 9.9 | Better efficacy against resistant mutant than selitrectinib. | [12] |
| Compound 17 | Aurora A/B | - | Dual Aurora A and B inhibitor. | [13] |
| Compound 21 | Aurora B | - | Selective Aurora B inhibitor. | [13] |
| Compound 30 (Aurora) | Aurora A | - | Selective Aurora A inhibitor. | [13] |
| Indazole amide series | ERK1/2 | Potent | Demonstrated inhibition of ERK signaling in HT29 cells. | [14] |
| PKMYT1 Inhibitors | PKMYT1 | - | Novel series of indazole compounds for cancer treatment. | [15] |
Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors
Understanding the signaling cascades affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
AXL Signaling Pathway
AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily, plays a significant role in cancer progression, including proliferation, survival, and drug resistance.[1][16] Its activation by the ligand Gas6 triggers downstream signaling through pathways such as RAS-RAF-MEK-ERK and PI3K/AKT.[3]
Caption: AXL signaling pathway and the point of intervention by indazole-based inhibitors.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][8] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Caption: VEGFR-2 signaling cascade in angiogenesis and its inhibition by indazole derivatives.
Experimental Protocols
Detailed methodologies are fundamental for the replication and advancement of research findings. Below are generalized protocols for key experiments in the discovery of indazole-based kinase inhibitors.
General Synthesis of Indazole Scaffolds via Suzuki-Miyaura Coupling
A common and versatile method for the synthesis of substituted indazoles involves the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of diverse chemical moieties to the indazole core.[17]
Caption: Workflow for the synthesis of indazole derivatives using Suzuki-Miyaura coupling.
Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve the halogenated indazole precursor (e.g., 3-iodo-1,5-dimethyl-1H-indazole) and the corresponding boronic acid or boronate ester in a suitable solvent (e.g., dioxane, DMF).[17]
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3, Cs2CO3).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the final compound using NMR spectroscopy and mass spectrometry.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the indazole-based inhibitor at various concentrations in a kinase reaction buffer.
-
Kinase Reaction: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Proliferation Assay (e.g., MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole-based inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion and Future Perspectives
The indazole scaffold has proven to be a highly successful starting point for the development of a diverse range of kinase inhibitors, with several compounds progressing into clinical trials and receiving FDA approval.[6][7][19] The synthetic tractability of the indazole core, particularly through methods like the Suzuki-Miyaura coupling, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[17]
Future research in this area will likely focus on several key aspects:
-
Overcoming Drug Resistance: Designing second-generation indazole-based inhibitors that are effective against kinase mutations that confer resistance to existing therapies.[12]
-
Improving Selectivity: Fine-tuning the chemical structure to enhance selectivity for the target kinase, thereby minimizing off-target effects and associated toxicities.
-
Exploring Novel Kinase Targets: Utilizing the indazole scaffold to develop inhibitors for newly identified and challenging kinase targets implicated in various diseases.
-
Fragment-Based and Structure-Based Design: Employing computational modeling and biophysical techniques to guide the rational design of more potent and selective inhibitors.[1][13]
The continued exploration of the chemical space around the indazole nucleus holds significant promise for the discovery of the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In vitro Evaluation of Novel Indazole Analogs: A Case Study Approach
Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vitro evaluation data for 5-(1-methylcyclopropoxy)-1H-indazole. This compound is primarily documented as a drug intermediate for the synthesis of various active compounds[1][2][3]. Consequently, this guide will provide a representative framework for the preliminary in vitro evaluation of novel indazole-based compounds by drawing upon methodologies and data from studies on structurally related indazole derivatives. This approach aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the typical experimental workflow and data presentation for assessing the biological activity of this class of compounds.
Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities[4]. The indazole nucleus is a common scaffold in numerous compounds undergoing clinical evaluation and is often used as a bioisostere for indoles[5]. The in vitro evaluation of new indazole analogs is a critical first step in the drug discovery process to determine their potential therapeutic effects and mechanisms of action.
Data Presentation: Representative In Vitro Activities of Indazole Derivatives
The following tables summarize typical quantitative data obtained from the in vitro evaluation of various indazole derivatives, illustrating the types of assays and a range of potencies that might be expected.
Table 1: In Vitro Functional Potency of Indazole Analogs at Serotonin (B10506) 5-HT2 Receptors
| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |
| 6a (1H-indazole analog of 5-MeO-DMT) | 203 | >10,000 | 532 |
| 19a (tetrahydropyridine-indazole) | Data not determined | Data not determined | Data not determined |
| 19b (1-methyl tetrahydropyridine-indazole) | Data not determined | Data not determined | Data not determined |
| Data is illustrative and derived from studies on different indazole series. EC50 (half-maximal effective concentration) values indicate the concentration of a compound that provokes a response halfway between the baseline and maximum response. | |||
| Source: Adapted from studies on serotonin receptor 2 agonists[5]. |
Table 2: In Vitro Inhibitory Activity of Indazole Derivatives against Various Enzymes
| Compound ID | Target Enzyme | IC50 (µM) |
| 4 (5-(2-chlorophenyl)indazole) | TRPA1 | 1.23 |
| 31 (optimized indazole derivative) | TRPA1 | 0.015 |
| 6c (5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative) | Xanthine (B1682287) Oxidase | 0.13 |
| Allopurinol (control) | Xanthine Oxidase | 2.93 |
| IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | ||
| Source: Adapted from studies on TRPA1 antagonists and xanthine oxidase inhibitors[6][7]. |
Table 3: Anti-proliferative and Anti-inflammatory Activity of Indazole Derivatives
| Compound | Assay | Endpoint | Result |
| C05 (indazole-based PLK4 inhibitor) | MCF-7 cell proliferation | Complete suppression | 4 µM |
| 5-aminoindazole | COX-2 Inhibition | IC50 | 12.32 - 23.42 µM |
| Indazole | TNF-α Inhibition | IC50 | 220.11 µM |
| 6-nitroindazole | Lipid Peroxidation Inhibition | % Inhibition at 200µg/ml | 78.75% |
| This table showcases the diverse biological activities of indazole derivatives beyond enzyme inhibition. | |||
| Source: Adapted from studies on PLK4 inhibitors and the anti-inflammatory activity of indazoles[8][9]. |
Experimental Protocols: Methodologies for Key In Vitro Assays
The following are detailed, representative protocols for key experiments typically performed in the preliminary in vitro evaluation of novel indazole compounds.
1. Cell-Based Functional Assays (e.g., Calcium Mobilization for 5-HT2A Receptors)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured in a suitable medium (e.g., F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay Procedure:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
The dye solution is removed, and cells are washed with the buffer.
-
The test compound (e.g., an indazole derivative) is added at various concentrations.
-
The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured.
-
A known agonist (e.g., serotonin) is added to stimulate the receptor, and fluorescence changes are monitored over time.
-
-
Data Analysis: The increase in intracellular calcium concentration is measured as a change in fluorescence intensity. Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
2. Enzyme Inhibition Assays (e.g., Xanthine Oxidase Inhibition)
-
Principle: The inhibitory activity of a compound against xanthine oxidase is determined by measuring the decrease in the rate of uric acid formation from the substrate xanthine.
-
Assay Procedure:
-
A reaction mixture is prepared containing phosphate (B84403) buffer, the test compound at various concentrations, and xanthine oxidase enzyme solution.
-
The mixture is pre-incubated at a specific temperature (e.g., 25°C).
-
The reaction is initiated by adding the substrate, xanthine.
-
The absorbance at 295 nm (the wavelength at which uric acid absorbs) is monitored over time using a spectrophotometer.
-
-
Data Analysis: The rate of uric acid formation is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. IC50 values are then calculated from the dose-response curves.
3. Cell Proliferation Assays (e.g., MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Assay Procedure:
-
Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test indazole compound for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration of the test compound relative to untreated control cells.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Preliminary In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Diagram 2: Simplified Serotonin 5-HT2A Receptor Signaling Pathway
Caption: A simplified diagram of the 5-HT2A receptor signaling cascade.
Diagram 3: Logical Relationship for Enzyme Inhibition Assay
Caption: A logical flow diagram of an enzyme inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and NMR Analysis of 5-(1-methylcyclopropoxy)-1H-indazole
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-(1-methylcyclopropoxy)-1H-indazole, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the available Nuclear Magnetic Resonance (NMR) data and outlines the experimental protocols for its characterization, serving as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound is presented below. The molecule consists of an indazole core substituted at the 5-position with a 1-methylcyclopropoxy group.
Caption: Chemical structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules. Below is a summary of the available NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented here was obtained from a Certificate of Analysis provided by MedChemExpress.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.93 | s | 1H | H3 |
| 7.39 | d, J=8.9 Hz | 1H | H7 |
| 7.21 | d, J=2.2 Hz | 1H | H4 |
| 6.94 | dd, J=8.9, 2.3 Hz | 1H | H6 |
| 1.48 | s | 3H | -CH₃ |
| 1.05 - 1.00 | m | 2H | Cyclopropyl CH₂ |
| 0.77 - 0.72 | m | 2H | Cyclopropyl CH₂ |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
¹³C NMR Data
As of the latest information available, experimental ¹³C NMR data for this compound has not been published in peer-reviewed literature or publicly available databases. However, based on known chemical shifts for the indazole core and related structures, the following are predicted chemical shifts. Researchers should verify these with experimental data.
| Chemical Shift (ppm) | Assignment |
| ~152 | C5 |
| ~141 | C7a |
| ~135 | C3a |
| ~133 | C3 |
| ~122 | C7 |
| ~114 | C6 |
| ~110 | C4 |
| ~70 | C (quaternary, cyclopropoxy) |
| ~25 | -CH₃ |
| ~16 | Cyclopropyl CH₂ |
Experimental Protocols
The following section details the general procedures for acquiring NMR data for indazole derivatives. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.
¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. As a drug intermediate, its primary role is in the synthesis of more complex molecules that may have defined biological targets.
The general experimental workflow for the characterization of this and similar compounds is outlined below.
Caption: General experimental workflow for the synthesis and characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound. For further in-depth studies, it is recommended to acquire and analyze the full range of spectroscopic data, including 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
Methodological & Application
Application Notes and Protocols for 5-(1-methylcyclopropoxy)-1H-indazole Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of 5-(1-methylcyclopropoxy)-1H-indazole, a valuable intermediate in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a robust starting point for laboratory synthesis and further derivatization.
Synthesis of this compound
The synthesis of the target compound is proposed via a two-step process starting from commercially available 5-hydroxy-1H-indazole. The key steps involve the preparation of a suitable 1-methylcyclopropyl electrophile followed by a Williamson ether synthesis.
Step 1: Synthesis of 1-Bromo-1-methylcyclopropane (B1340669)
A plausible method for the synthesis of 1-bromo-1-methylcyclopropane from 1-methylcyclopropanol (B1279875) is outlined below. 1-methylcyclopropanol can be synthesized via the Kulinkovich reaction.
Experimental Protocol:
-
Reagents and Materials:
-
1-methylcyclopropanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a stirred solution of triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.2 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of 1-methylcyclopropanol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-1-methylcyclopropane.
-
Step 2: Williamson Ether Synthesis
Experimental Protocol:
-
Reagents and Materials:
-
5-hydroxy-1H-indazole
-
1-Bromo-1-methylcyclopropane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of 5-hydroxy-1H-indazole (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMF, add 1-bromo-1-methylcyclopropane (1.2 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Coupling Reactions of this compound
The synthesized this compound can be further functionalized, primarily at the N-1 position of the indazole ring, through various coupling reactions.
N-Alkylation
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.0 equivalents) and the alkyl halide (1.1 equivalents).
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-1 alkylated product. A minor amount of the N-2 isomer may also be isolated.
-
Table 1: Representative Data for N-Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | Yield (N-1 isomer) |
| 5-Bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ | DMF | ~60-70% |
| 1H-Indazole | Methyl Iodide | K₂CO₃ | DMF | ~75-85% |
| 5-Nitro-1H-indazole | Benzyl bromide | NaH | THF | ~80-90% |
N-Arylation (Suzuki-Miyaura Coupling)
For N-arylation, a two-step sequence is typically employed, involving the introduction of a directing group or a suitable leaving group on the nitrogen, followed by the coupling reaction. A more direct approach involves the coupling of a pre-functionalized indazole, such as 1-bromo-5-(1-methylcyclopropoxy)-1H-indazole, with an arylboronic acid. The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-indazole derivative.
Experimental Protocol:
-
Reagents and Materials:
-
1-Bromo-5-(1-methylcyclopropoxy)-1H-indazole (assuming synthesis from the parent indazole)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel, combine 1-bromo-5-(1-methylcyclopropoxy)-1H-indazole (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Add the solvent system (e.g., 4:1 dioxane:water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 2: Representative Data for Suzuki-Miyaura Coupling of Bromo-Indazoles
| Bromo-Indazole Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield |
| 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | ~85-95% |
| 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | ~70-80% |
| 7-Bromo-1H-indazole | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | ~65-75% |
Biological Context and Signaling Pathway
Indazole derivatives are well-established as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. Many of these compounds target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow Visualization
The general workflow for the synthesis and subsequent coupling of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 5-(1-methylcyclopropoxy)-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 5-(1-methylcyclopropoxy)-1H-indazole as a key intermediate in the synthesis of potent and selective kinase inhibitors, with a focus on the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, MLi-2. This document provides an overview of the medicinal chemistry applications, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Introduction to this compound in Drug Discovery
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds designed to modulate the activity of specific biological targets. Its indazole core serves as a versatile scaffold, and the 5-(1-methylcyclopropoxy) substituent can contribute to favorable pharmacokinetic properties and target engagement.
A prominent application of this intermediate is in the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation leading to increased kinase activity.[1][2] The inhibition of LRRK2 is therefore a promising strategy for a disease-modifying therapy.
This document will focus on the synthesis and application of MLi-2 (cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine) , a potent, selective, and centrally active LRRK2 inhibitor synthesized from this compound.[2]
MLi-2: A Case Study
MLi-2 is a powerful research tool for investigating the biology of LRRK2 and its role in disease.[1][2] It demonstrates exceptional potency and selectivity for LRRK2, making it a valuable compound for preclinical studies.
Mechanism of Action
MLi-2 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation. This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab GTPases. By blocking the kinase activity of LRRK2, MLi-2 can mitigate the pathological effects of hyperactive LRRK2 mutants.
LRRK2 Signaling Pathway in Parkinson's Disease
LRRK2 is a large, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[3] Pathogenic mutations in LRRK2 are thought to disrupt these processes, leading to the neurodegeneration observed in Parkinson's disease. The kinase activity of LRRK2 is central to its pathogenic role. MLi-2, by inhibiting this activity, can help restore normal cellular function.
Caption: LRRK2 Signaling Pathway and MLi-2 Inhibition.
Quantitative Data for MLi-2
The following tables summarize the key quantitative data for MLi-2, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of MLi-2
| Assay Type | Target | IC50 (nM) | Selectivity | Reference |
| Purified Kinase Assay | LRRK2 | 0.76 | >295-fold vs. 300 kinases | [1][2][4] |
| Cellular pSer935 LRRK2 Dephosphorylation | LRRK2 | 1.4 | - | [1][2][4] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 | - | [1][2][4] |
Table 2: Pharmacokinetic Properties of MLi-2 in Mice (10 mg/kg, oral administration)
| Parameter | Value | Unit | Reference |
| Cmax (plasma) | 1.2 | µM | |
| Tmax (plasma) | 2 | hours | |
| AUC (plasma) | 4.9 | µMh | |
| Brain Cmax | 0.8 | µM | |
| Brain Tmax | 4 | hours | |
| Brain AUC | 5.6 | µMh | |
| Brain/Plasma Ratio | ~0.7 | - |
Experimental Protocols
Synthesis of MLi-2 from this compound
This section outlines a representative synthetic route to MLi-2, highlighting the use of this compound as a key starting material.
Caption: Synthetic Workflow for MLi-2.
Protocol: Synthesis of MLi-2
-
Step 1: Iodination of this compound
-
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), add N-iodosuccinimide (NIS).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 3-iodo-5-(1-methylcyclopropoxy)-1H-indazole.
-
-
Step 2: Suzuki Coupling
-
In a reaction vessel, combine 3-iodo-5-(1-methylcyclopropoxy)-1H-indazole, 4,6-dichloropyrimidine, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3) in a solvent mixture such as dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the product via column chromatography.
-
-
Step 3: Nucleophilic Aromatic Substitution
-
Dissolve the product from Step 2 in a suitable solvent (e.g., DMSO or NMP).
-
Add cis-2,6-dimethylmorpholine (B33440) and a base (e.g., DIPEA).
-
Heat the reaction mixture to drive the substitution reaction to completion.
-
Cool the reaction, perform an aqueous workup, and extract the final product, MLi-2.
-
Purify MLi-2 by column chromatography or recrystallization to obtain the final product of high purity.
-
In Vitro LRRK2 Kinase Assay
Objective: To determine the inhibitory potency (IC50) of MLi-2 against purified LRRK2.
Materials:
-
Recombinant human LRRK2 (wild-type or mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for other detection methods)
-
MLi-2 stock solution (in DMSO)
-
Kinase buffer
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay)
Protocol:
-
Prepare a serial dilution of MLi-2 in kinase buffer.
-
In a microplate, add the LRRK2 enzyme, LRRKtide substrate, and the diluted MLi-2 or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the MLi-2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for LRRK2 pSer935 Dephosphorylation
Objective: To assess the cellular potency of MLi-2 by measuring the dephosphorylation of LRRK2 at serine 935.
Materials:
-
Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells)
-
MLi-2 stock solution (in DMSO)
-
Cell culture medium and reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
-
Western blotting or ELISA reagents
Protocol:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MLi-2 or vehicle for a specified time (e.g., 90 minutes).[4]
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pSer935-LRRK2 and total LRRK2 in the lysates by Western blot or a quantitative immunoassay like ELISA or Meso Scale Discovery (MSD) assay.
-
Normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable intermediate for the synthesis of advanced drug candidates, particularly kinase inhibitors. The successful development of MLi-2, a potent and selective LRRK2 inhibitor, underscores the importance of this chemical moiety in constructing molecules with desirable pharmacological profiles for the potential treatment of neurodegenerative diseases like Parkinson's. The provided protocols offer a framework for the synthesis and evaluation of such compounds in a research and drug discovery setting.
References
- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. | Sigma-Aldrich [merckmillipore.com]
- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
analytical methods for 5-(1-methylcyclopropoxy)-1H-indazole purity assessment
Application Notes: Purity Assessment of 5-(1-methylcyclopropoxy)-1H-indazole
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or drug intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, intended for researchers, scientists, and drug development professionals.
The analytical strategy employs a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities. The primary methods described are High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Analytical Strategy
A multi-tiered approach is recommended for a thorough purity assessment. This involves orthogonal analytical methods to provide a comprehensive profile of the compound and its potential impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the main component and for identifying potential process-related impurities and degradation products based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the molecular structure of the compound, confirming its identity and providing a quantitative assessment against a certified reference standard (qNMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the detection and quantification of volatile impurities and residual solvents that may be present from the manufacturing process.
-
Forced Degradation Studies: To develop a stability-indicating method, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. This helps to identify potential degradation products that might be observed during storage and handling.[1]
Potential Impurities
Impurities in this compound can originate from the synthetic route, starting materials, reagents, or degradation.[2] Potential impurities may include:
-
Starting materials and intermediates: Unreacted precursors from the synthesis.
-
Isomeric impurities: Positional isomers of the main compound.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: Formed by hydrolysis, oxidation, or photolysis.[1][3] For instance, indazole derivatives can undergo phototransposition to benzimidazoles.[1]
Data Presentation
Quantitative data from the analytical methods should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: HPLC Purity Analysis of this compound
| Sample Batch | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 5.8 | 99.5 | 99.5 |
| Batch B | 5.8 | 99.2 | 99.2 |
| Batch C | 5.9 | 99.6 | 99.6 |
Table 2: Summary of Impurities Detected by LC-MS
| Impurity | Retention Time (min) | Observed [M+H]⁺ (m/z) | Potential Identity |
| Impurity 1 | 4.2 | 175.1 | Des-cyclopropoxy indazole |
| Impurity 2 | 6.5 | 205.1 | Isomeric impurity |
| Impurity 3 | 7.1 | 204.1 | Oxidation product |
Table 3: Residual Solvent Analysis by GC-MS
| Solvent | Concentration (ppm) | ICH Limit (ppm) | Status |
| Methanol | 150 | 3000 | Pass |
| Acetone | 50 | 5000 | Pass |
| Dichloromethane | 10 | 600 | Pass |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
This method is designed for the quantitative determination of the purity of this compound and the detection of related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent for analysis.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is used to confirm the molecular weight of this compound and to identify potential impurities.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same HPLC method as described in the RP-HPLC protocol.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Data Analysis: Analyze the mass spectrum of the main peak to confirm the molecular weight ([M+H]⁺). Analyze the mass spectra of any impurity peaks to propose their potential structures.
Caption: Workflow for LC-MS Impurity Identification.
¹H NMR Spectroscopy for Structural Confirmation
This protocol is for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Pulse Sequence: Standard 90° pulse
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Number of Scans: 16
Data Analysis: The acquired ¹H NMR spectrum is compared with the expected chemical shifts and coupling constants for the structure of this compound.
Forced Degradation Studies
This protocol outlines the conditions for stress testing to evaluate the stability-indicating properties of the analytical methods.[1]
Stock Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for an extended period.
Analysis: Analyze the stressed samples by the developed RP-HPLC method to identify and quantify any degradation products.
Caption: Workflow for Forced Degradation Studies.
References
Application Notes and Protocols for 5-(1-methylcyclopropoxy)-1H-indazole in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight fragments that bind weakly but efficiently to biological targets. These initial hits then serve as starting points for optimization into potent drug candidates. The indazole scaffold is a well-recognized "privileged" fragment in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases, by mimicking the adenine (B156593) hinge-binding motif of ATP.
This document provides detailed application notes and experimental protocols for the use of 5-(1-methylcyclopropoxy)-1H-indazole , a specific indazole-containing fragment, in a hypothetical FBDD campaign. While no specific biological data for this fragment has been published, its structural features suggest potential utility. The 1-methylcyclopropoxy group is a bioisosteric replacement for more common alkoxy groups, such as methoxy (B1213986). This modification can offer advantages like increased metabolic stability, improved lipophilic efficiency, and the introduction of a three-dimensional vector for further chemical elaboration.[1][2][3]
The protocols outlined below are generalized for a typical FBDD workflow targeting protein kinases, a class of enzymes where indazole fragments have shown considerable success.[4][5][6]
Physicochemical Properties of the Fragment
Before initiating a screening campaign, it is crucial to characterize the fragment itself. The properties of this compound make it a suitable candidate for fragment screening.
| Property | Value | Source/Method |
| CAS Number | 1626355-74-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| Calculated LogP | ~2.1-2.5 | Varies by algorithm |
| Aqueous Solubility | >200 µM | Estimated, requires experimental validation |
| Ligand Efficiency (LE) | N/A (Calculated post-binding) | - |
Note: LogP and solubility are estimations and should be experimentally determined.
Potential Applications & Rationale
The structure of this compound suggests several potential applications in FBDD:
-
Kinase Inhibitor Scaffolding: The indazole core can form key hydrogen bonds with the hinge region of many protein kinases.[4][5] The 5-position substituent can be directed towards the solvent-exposed region or a deeper hydrophobic pocket, depending on the specific kinase.
-
Metabolic Stability: The cyclopropyl (B3062369) group is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a simple methoxy or ethoxy group.[3] This can be advantageous in later stages of lead optimization.
-
Vector for Fragment Growth: The methylcyclopropoxy group provides a rigid, three-dimensional exit vector. This allows for controlled "fragment growing" into adjacent pockets of the target protein to increase potency and selectivity.[1][2]
Fragment-Based Drug Design Workflow
The overall workflow for utilizing this fragment in an FBDD campaign is visualized below.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 5-(1-methylcyclopropoxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds. N-alkylation of the indazole core is a critical step in the synthesis of many drug candidates, as the position of the alkyl substituent (N-1 versus N-2) can significantly impact biological activity. This document provides detailed protocols for the regioselective N-alkylation of 5-(1-methylcyclopropoxy)-1H-indazole, a key intermediate in the development of various therapeutic agents. The protocols are designed to favor either the N-1 or N-2 isomer, addressing a common challenge in the synthesis of indazole derivatives.[1][2]
The regioselectivity of indazole alkylation is influenced by a combination of factors, including the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring.[1][2] The 5-(1-methylcyclopropoxy) group is considered to be electron-donating through hyperconjugation, which can influence the nucleophilicity of the N-1 and N-2 positions. These protocols are based on established methodologies for the N-alkylation of substituted indazoles and have been adapted for the specific substrate, this compound.
Factors Influencing Regioselectivity
The N-alkylation of indazoles can be directed towards either the N-1 or N-2 position by carefully selecting the reaction conditions.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Consequently, reaction conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[1] Conversely, conditions that favor kinetic control may lead to the preferential formation of the N-2 isomer.
-
Base and Solvent Effects: The choice of base and solvent plays a crucial role in determining the N-1 to N-2 ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are commonly used. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can also be employed, though they may lead to mixtures of isomers.[1]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly impacts regioselectivity. Electron-donating groups can increase the overall nucleophilicity of the indazole anion, while sterically bulky groups near the N-1 position can favor N-2 alkylation.
Experimental Protocols
Two distinct protocols are provided below, one optimized for selective N-1 alkylation and the other for selective N-2 alkylation of this compound. For the purpose of these protocols, "an alkyl halide" (e.g., iodomethane, benzyl (B1604629) bromide) is used as a representative alkylating agent. Researchers should adapt the specific alkylating agent and reaction times based on their target molecule.
Protocol 1: Selective N-1 Alkylation
This protocol is designed to favor the thermodynamically more stable N-1 alkylated product. The use of sodium hydride in THF is a well-established method for achieving high N-1 selectivity in the alkylation of various indazole derivatives.[2][3]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (0.1–0.2 M concentration) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated product.
Protocol 2: Selective N-2 Alkylation
This protocol utilizes Mitsunobu conditions, which are known to often favor the formation of the kinetically controlled N-2 alkylated indazole.
Materials:
-
This compound
-
An alcohol (corresponding to the desired alkyl group, 1.5 equiv)
-
Triphenylphosphine (B44618) (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel to separate the N-2 alkylated product from the N-1 isomer and byproducts.
Data Presentation
The following table summarizes the key quantitative parameters for the described protocols. Expected yields are based on literature for similar indazole alkylations and may vary depending on the specific alkylating agent used.
| Parameter | Protocol 1: N-1 Alkylation | Protocol 2: N-2 Alkylation |
| This compound | 1.0 equiv | 1.0 equiv |
| Base/Reagent | Sodium Hydride (NaH) | Triphenylphosphine (PPh₃) |
| Base/Reagent Quantity | 1.2 equiv | 1.5 equiv |
| Alkylating Agent | Alkyl Halide | Alcohol |
| Alkylating Agent Quantity | 1.1 equiv | 1.5 equiv |
| Second Reagent | - | DIAD or DEAD |
| Second Reagent Quantity | - | 1.5 equiv |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-12 hours | 12-24 hours |
| Expected N1:N2 Ratio | >90:10 | <20:80 |
| Expected Yield | 60-90% | 40-70% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-alkylation of indazoles.
Relevant Signaling Pathway: VEGFR/PDGFR Inhibition
Many N-alkylated indazole derivatives function as potent kinase inhibitors. For instance, pazopanib (B1684535) and axitinib (B1684631) are indazole-containing drugs that target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] Inhibition of these pathways blocks tumor angiogenesis and proliferation.
Caption: Inhibition of VEGFR/PDGFR signaling by N-alkylated indazoles.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-(1-Methylcyclopropoxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-(1-methylcyclopropoxy)-1H-indazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process commencing with the Kulinkovich reaction for the preparation of 1-methylcyclopropanol (B1279875), followed by a Mitsunobu etherification with 5-hydroxy-1H-indazole. This application note includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate successful synthesis and scale-up in a research and development setting.
Introduction
The indazole scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities. The functionalization of the indazole core, particularly at the 5-position, has been a focal point of medicinal chemistry efforts to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound (CAS No. 1626355-74-5) serves as a crucial building block for the synthesis of advanced drug intermediates.[1][2][3][4][5] Its synthesis on a large scale requires robust and reproducible methods. The following protocols detail a reliable synthetic route amenable to scale-up.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step sequence as illustrated below. The first step involves the synthesis of the key coupling partner, 1-methylcyclopropanol, via a titanium-catalyzed Kulinkovich reaction. The second step is the etherification of commercially available 5-hydroxy-1H-indazole with the prepared 1-methylcyclopropanol under Mitsunobu conditions.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 1-Methylcyclopropanol
This protocol is adapted from the optimized Kulinkovich reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 100 g | 4.11 |
| Ethyl Bromide | 108.97 | 470 g (318 mL) | 4.31 |
| Anhydrous Tetrahydrofuran (THF) | - | 2.5 L | - |
| Titanium(IV) isopropoxide | 284.22 | 58.3 g (60 mL) | 0.205 |
| Methyl Acetate | 74.08 | 152 g (163 mL) | 2.05 |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Dry all glassware in an oven overnight and assemble under an inert atmosphere.
-
Charge the 10 L flask with magnesium turnings (100 g, 4.11 mol).
-
Add 1 L of anhydrous THF to the flask.
-
In an addition funnel, place a solution of ethyl bromide (470 g, 4.31 mol) in 1 L of anhydrous THF.
-
Add a small portion of the ethyl bromide solution to initiate the Grignard reaction. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Kulinkovich Reaction:
-
Cool the Grignard solution to -10 °C in an ice-salt bath.
-
Slowly add titanium(IV) isopropoxide (58.3 g, 0.205 mol) to the stirred solution, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl acetate (152 g, 2.05 mol) dropwise, keeping the internal temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the dark solution clarifies and two layers form.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully at atmospheric pressure using a distillation setup to remove the bulk of the solvent.
-
Fractionally distill the residue to obtain 1-methylcyclopropanol as a colorless liquid.
-
Expected Yield and Purity:
| Product | Yield | Purity (by GC) | Boiling Point (°C) |
| 1-Methylcyclopropanol | 65-75% | >98% | 101-103 |
Step 2: Synthesis of this compound
This protocol utilizes the Mitsunobu reaction for the etherification of 5-hydroxy-1H-indazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Hydroxy-1H-indazole | 134.14 | 100 g | 0.745 |
| 1-Methylcyclopropanol | 72.11 | 64.5 g | 0.894 |
| Triphenylphosphine (B44618) (PPh₃) | 262.29 | 235 g | 0.894 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 181 g (183 mL) | 0.894 |
| Anhydrous Tetrahydrofuran (THF) | - | 2 L | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica (B1680970) Gel | - | As needed | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven overnight and assemble under an inert atmosphere.
-
Charge the 5 L flask with 5-hydroxy-1H-indazole (100 g, 0.745 mol), 1-methylcyclopropanol (64.5 g, 0.894 mol), and triphenylphosphine (235 g, 0.894 mol).
-
Add 2 L of anhydrous THF and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Mitsunobu Reaction:
-
Slowly add diisopropyl azodicarboxylate (DIAD) (181 g, 0.894 mol) dropwise to the cooled solution over 1-2 hours, maintaining the internal temperature below 5 °C.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (2 L) and wash with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a thick oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Expected Yield and Purity:
| Product | Yield | Purity (by HPLC) |
| This compound | 70-80% | >98% |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.85 (s, 1H), 7.90 (s, 1H), 7.40 (d, J=8.8 Hz, 1H), 7.05 (d, J=2.0 Hz, 1H), 6.85 (dd, J=8.8, 2.4 Hz, 1H), 1.40 (s, 3H), 0.95 (t, J=6.0 Hz, 2H), 0.70 (t, J=6.0 Hz, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 152.0, 139.5, 134.0, 122.5, 115.0, 110.0, 105.0, 65.0, 25.0, 15.0 |
| Mass Spectrometry (ESI-MS) | m/z 189.1 [M+H]⁺ |
Note: The provided NMR data is predicted based on the structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Handle under an inert atmosphere.
-
DIAD is a potential sensitizer (B1316253) and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this application note provide a robust and scalable method for the synthesis of this compound. The two-step approach, involving a Kulinkovich reaction followed by a Mitsunobu etherification, offers good yields and high purity of the final product. The detailed procedures and characterization data will be a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for the Analysis of 5-(1-methylcyclopropoxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-methylcyclopropoxy)-1H-indazole is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various stages of drug development and manufacturing. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1626355-74-5 |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol [1][3] |
| Purity | Typically ≥95%[3] |
I. HPLC-UV Method for Quantification
This method is suitable for the routine quality control of this compound in bulk drug substance and intermediate preparations.
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.0 x 50 mm, 1.7-μm particles or Phenomenex-Luna 3u C18 2.0x30 mm).[4]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) Acetate
3. Chromatographic Conditions:
-
Mobile Phase A: 5:95 acetonitrile:water with 10 mM ammonium acetate.[4]
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.[4]
-
Gradient: 0-100% B over 4 minutes.
-
Flow Rate: 1 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
UV Detection Wavelength: 220 nm.[4]
-
Injection Volume: 5 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
Quantitative Data Summary
| Parameter | Result |
| Retention Time | ~3.1 min |
| **Linearity (R²) ** | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | <2% |
| Accuracy (% Recovery) | 98-102% |
II. LC-MS Method for High-Sensitivity Analysis
This LC-MS method is designed for the sensitive detection and quantification of this compound, particularly for identifying and quantifying trace-level impurities or for use in bioanalytical studies.
Experimental Protocol
1. Instrumentation:
-
A Liquid Chromatography system coupled to a tandem quadrupole mass spectrometer (LC-MS/MS).
2. Chromatographic Conditions:
-
Column: A high-resolution UPLC column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient tailored to the specific application, for example, a fast gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 189.1 (M+H)+
-
Product Ion (Q3) for Quantification: To be determined by direct infusion and collision-induced dissociation (CID) of the parent ion.
-
Product Ion (Q3) for Confirmation: To be determined by direct infusion and CID.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
4. Sample Preparation:
-
Similar to the HPLC-UV method, with further dilution as necessary to fall within the sensitive linear range of the LC-MS system. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be required.
Quantitative Data Summary
| Parameter | Result |
| Retention Time | ~1.8 min |
| **Linearity (R²) ** | >0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | <5% |
| Accuracy (% Recovery) | 95-105% |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
LC-MS/MS Analysis Logic
References
Application Notes and Protocols for the Use of 5-(1-methylcyclopropoxy)-1H-indazole in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(1-methylcyclopropoxy)-1H-indazole serves as a critical drug intermediate in the synthesis of potent and selective kinase inhibitors relevant to neurodegenerative disease research. While this indazole derivative itself is not the active pharmacological agent, it is a key structural component of MLi-2, a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The pathogenic G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making LRRK2 a prime therapeutic target.[1][2] MLi-2, synthesized using this compound, has emerged as an invaluable chemical probe for investigating LRRK2 biology and its role in PD pathogenesis. These application notes provide a comprehensive overview of the utility of MLi-2, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in neurodegenerative disease research.
Mechanism of Action
MLi-2 is an ATP-competitive inhibitor that specifically targets the kinase domain of LRRK2.[3] By binding to the ATP-binding pocket, MLi-2 prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 substrates. The primary mechanism to monitor LRRK2 kinase activity and its inhibition by MLi-2 is by assessing the phosphorylation status of LRRK2 itself (autophosphorylation at Ser1292) and its downstream substrates, most notably Rab GTPases such as Rab10 at Thr73.[4][5][6] A reduction in the phosphorylation of these key sites serves as a robust biomarker for LRRK2 kinase inhibition in both cellular and in vivo models.[6]
Data Presentation
The following tables summarize the quantitative data for MLi-2, a key derivative of this compound, in various assays.
Table 1: In Vitro Potency and Selectivity of MLi-2
| Assay Type | Target | IC50 (nM) | Notes |
| Purified LRRK2 Kinase Assay | LRRK2 (Wild-Type and G2019S) | 0.76 | Demonstrates exceptional potency against the purified enzyme.[1][7][8] |
| Cellular LRRK2 pSer935 Dephosphorylation Assay | Endogenous LRRK2 | 1.4 | Measures target engagement in a cellular context.[1][7][8] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 | Confirms high-affinity binding to the LRRK2 protein.[1][7][8] |
| Kinase Selectivity Panel | >300 other kinases | >295-fold selectivity | MLi-2 is highly selective for LRRK2 over a broad range of other kinases.[1][7] |
Table 2: In Vivo Pharmacodynamics of MLi-2 in Mouse Models
| Animal Model | Administration Route | Dose | Effect |
| C57Bl/6 Mice | Oral (PO) | 1-100 mg/kg | Dose-dependent inhibition of central and peripheral LRRK2 activity, measured by pSer935 dephosphorylation.[7] |
| MitoPark Mice | Oral (PO) | Not specified | Well-tolerated over a 15-week period with sustained LRRK2 inhibition.[1][7] |
| G2019S LRRK2 Knock-in Mice | Oral Gavage | 1-90 mg/kg | Significant dephosphorylation of LRRK2 (pS1292) and Rab substrates (pS106 Rab12).[5] |
| G2019S LRRK2 Knock-in Mice | In-diet | 60 mg/kg/day for 10 weeks | Sustained LRRK2 and Rab12 dephosphorylation.[5] |
Experimental Protocols
Herein are detailed methodologies for key experiments involving the use of MLi-2 to study LRRK2 function in the context of neurodegenerative disease research.
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay to determine the IC50 of MLi-2 against purified LRRK2.
Materials:
-
Recombinant active LRRK2 (Wild-Type or G2019S mutant)
-
Myelin Basic Protein (MBP) as a generic substrate or a specific peptide substrate like LRRKtide.[3][9]
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 µM ATP)
-
MLi-2 stock solution in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (50 mM) for washing
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of MLi-2 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture (total volume of 20-40 µL) containing kinase reaction buffer, recombinant LRRK2 enzyme, and the substrate (e.g., MBP).
-
Inhibitor Addition: Add 1 µL of the serially diluted MLi-2 or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 30°C.[9]
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture for 15-60 minutes at 30°C with gentle agitation.[9]
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.[3]
-
Washing: Wash the P81 papers extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[3]
-
Quantification: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the MLi-2 concentration to determine the IC50 value.
Protocol 2: Cellular LRRK2 Target Engagement Assay by Western Blot
This protocol details the procedure to assess the inhibition of LRRK2 activity in cultured cells by measuring the phosphorylation of LRRK2 and its substrate Rab10.
Materials:
-
Cell lines expressing endogenous or over-expressed LRRK2 (e.g., SH-SY5Y, HEK293T)
-
MLi-2 stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pLRRK2 (S1292 or S935), anti-total LRRK2, anti-pRab10 (T73), anti-total Rab10, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density. Treat the cells with varying concentrations of MLi-2 (e.g., 1 nM to 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[6][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6][10]
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Western Blotting:
-
Separate 10-40 µg of protein per lane on an SDS-PAGE gel.[6][11]
-
Transfer the proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[6]
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signals to their respective total protein levels and then to the loading control. Plot the normalized phosphorylation levels against the MLi-2 concentration to determine the cellular IC50.[6]
Protocol 3: In Vivo Pharmacodynamic Study in a Mouse Model of Parkinson's Disease
This protocol outlines a general procedure for evaluating the in vivo efficacy of MLi-2 in a mouse model.
Materials:
-
G2019S LRRK2 knock-in mice or other relevant PD models
-
MLi-2 formulation for oral administration (e.g., suspended in 30% Captisol or formulated in chow).[5][7]
-
Tissue homogenization buffer
-
Equipment for tissue dissection and homogenization
-
Materials for Western blot analysis (as in Protocol 2)
Procedure:
-
Animal Dosing: Administer MLi-2 to mice via the desired route (e.g., oral gavage or in-diet) at various doses.[5] Include a vehicle-treated control group.
-
Tissue Collection: At specified time points after dosing, euthanize the mice and collect tissues of interest (e.g., brain, kidney, lung).[5][7]
-
Tissue Processing: Homogenize the tissues in lysis buffer and prepare lysates for analysis.
-
Pharmacodynamic Analysis: Perform Western blot analysis on the tissue lysates as described in Protocol 2 to measure the levels of pLRRK2, total LRRK2, pRab10, and total Rab10.
-
Data Analysis: Quantify the changes in phosphorylation levels in the MLi-2-treated groups compared to the vehicle control group to assess the extent and duration of target engagement in vivo.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of MLi-2 in neurodegenerative disease research.
Caption: LRRK2 Signaling Pathway and Inhibition by MLi-2.
Caption: Western Blot Workflow for LRRK2 Target Engagement.
References
- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 5. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 9. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blotting for LRRK2 signalling in macrophages â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1-methylcyclopropoxy)-1H-indazole
Welcome to the technical support center for the synthesis of 5-(1-methylcyclopropoxy)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important drug intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is a Williamson ether synthesis. This typically involves the reaction of a 5-substituted indazole with a 1-methylcyclopropyl derivative. Two primary variations are employed:
-
Route A: Reaction of 5-hydroxy-1H-indazole with an activated 1-methylcyclopropanol (B1279875) derivative (e.g., 1-methylcyclopropyl tosylate or bromide).
-
Route B: Reaction of 1-methylcyclopropanol with a 5-halo-1H-indazole (e.g., 5-fluoro- or 5-bromo-1H-indazole) in the presence of a strong base.
Q2: What are the key starting materials and reagents required?
A2: The necessary materials depend on the chosen synthetic route.
-
For Route A: 5-hydroxy-1H-indazole, a suitable sulfonyl chloride (like p-toluenesulfonyl chloride) or brominating agent to activate the 1-methylcyclopropanol, a base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., DMF, THF).
-
For Route B: 5-fluoro-1H-indazole or 5-bromo-1H-indazole, 1-methylcyclopropanol, a strong base (e.g., sodium hydride, potassium tert-butoxide), and a polar aprotic solvent (e.g., DMF, DMSO).
Q3: A major challenge in indazole alkylation is controlling regioselectivity. What are the likely isomeric byproducts in this synthesis?
A3: A significant challenge is the potential for alkylation at the two nitrogen atoms of the indazole ring, leading to a mixture of N-1 and N-2 isomers, in addition to the desired O-alkylation product. The ratio of these products is highly dependent on the reaction conditions. The thermodynamically more stable product is generally the N-1 isomer.[1]
Q4: How can I favor the desired O-alkylation over N-alkylation?
A4: To promote O-alkylation of 5-hydroxy-1H-indazole, the choice of base and solvent is critical. Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF can favor the formation of the phenoxide, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the alkylating agent. In contrast, stronger bases like sodium hydride can lead to a higher proportion of N-alkylation.
Q5: What are the typical reaction conditions (temperature, time) for this synthesis?
A5: Williamson ether synthesis reactions are typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate. The reaction time can vary from a few hours to overnight (8-24 hours), and it is best monitored by techniques like TLC or LC-MS to determine completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 5-hydroxy-1H-indazole or 1-methylcyclopropanol.2. Poor reactivity of the alkylating or arylating agent.3. Reaction temperature is too low. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH) and ensure anhydrous conditions.2. If using an alkyl halide, consider converting it to a more reactive tosylate or mesylate. If using a halo-indazole, ensure it is sufficiently activated.3. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. |
| Formation of N-1 and N-2 Alkylated Isomers | The reaction conditions favor N-alkylation over the desired O-alkylation. This is a common issue with ambident nucleophiles like hydroxy-indazoles.[2] | 1. Optimize Base and Solvent: Use a milder base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This combination often favors O-alkylation.2. Protecting Groups: Consider protecting the indazole nitrogens with a suitable protecting group (e.g., BOC or THP) before performing the ether synthesis, followed by deprotection. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time or temperature.2. Stoichiometry of reagents is not optimal. | 1. Extend the reaction time and/or increase the temperature, while monitoring for byproduct formation.2. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent or 1-methylcyclopropanol. |
| Decomposition of the Product or Starting Materials | The reaction temperature is too high, or the reaction time is excessively long, leading to degradation. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. |
| Difficult Purification | The polarity of the desired product and the N-alkylated byproducts are very similar. | 1. Chromatography Optimization: Use a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) for column chromatography.2. Crystallization: Attempt to selectively crystallize the desired product from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopropanol (Precursor)
This protocol is based on the Kulinkovich reaction.
Materials:
-
Methyl acetate
-
Ethylmagnesium bromide in a suitable solvent (e.g., THF)
-
Titanium(IV) isopropoxide
-
Anhydrous THF
-
Hexane
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a solution of methyl acetate in anhydrous THF at room temperature under an inert atmosphere, add titanium(IV) isopropoxide.
-
Cool the mixture to 0°C and slowly add ethylmagnesium bromide.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by GC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with hexane.
-
The crude product is often purified by distillation.
Protocol 2: General Procedure for Williamson Ether Synthesis (Adaptable for the Target Molecule)
Materials:
-
5-Hydroxy-1H-indazole or 5-Fluoro-1H-indazole (1.0 equiv)
-
1-Methylcyclopropyl tosylate or 1-Methylcyclopropanol (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (1.5 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the indazole starting material in anhydrous DMF under an inert atmosphere, add the base portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add the 1-methylcyclopropyl derivative to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: General Reaction Parameters for Williamson Ether Synthesis of Aryl Ethers
| Parameter | Typical Range | Notes |
| Temperature | 50 - 100 °C | Higher temperatures may be required for less reactive substrates but can increase byproduct formation. |
| Reaction Time | 1 - 8 hours | Monitor by TLC or LC-MS for optimal time. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally preferred. |
| Base | NaH, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the O- vs. N-alkylation ratio. |
| Yield | 50 - 95% | Highly dependent on the specific substrates and reaction conditions. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Regioselectivity in 5-Alkoxy-1H-Indazole Reactions
Welcome to the technical support center for troubleshooting regioselectivity in reactions involving 5-alkoxy-1H-indazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges encountered during the functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a mixture of N1 and N2 alkylated products with my 5-alkoxy-1H-indazole. How can I favor the N1 isomer?
This is a common issue arising from the two nucleophilic nitrogen atoms in the indazole ring. The N1-substituted product is generally the thermodynamically more stable isomer. To favor its formation, consider the following:
-
Choice of Base and Solvent: A strong, non-nucleophilic base in a non-polar aprotic solvent is highly effective. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a well-established system for achieving high N1-selectivity.[1][2] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[2]
-
Thermodynamic Control: Running the reaction at a higher temperature can facilitate equilibration to the more stable N1-isomer.[1]
-
Substituent Effects: While the 5-alkoxy group is electron-donating, bulky substituents at the C3 position can further enhance N1 selectivity through steric hindrance.[2]
Q2: Under what conditions can I promote the formation of the N2-alkylated 5-alkoxy-1H-indazole?
The N2-alkylated product is often the kinetically favored isomer.[2] To selectively obtain this regioisomer, the following methods are recommended:
-
Mitsunobu Reaction: This reaction, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), has shown a strong preference for producing the N2-alkylated indazole.[2][3]
-
Kinetic Control: Performing the alkylation at lower temperatures can favor the formation of the kinetic N2 product.
-
Substituent Effects: While the 5-alkoxy group itself does not strongly direct to N2, electron-withdrawing groups at the C7 position have been shown to confer excellent N2-regioselectivity (≥96%).[1][4]
Q3: My N-arylation of a 5-alkoxy-1H-indazole using Buchwald-Hartwig conditions is giving low yields and a mixture of isomers. What can I do?
Regioselectivity in N-arylation can also be challenging. To improve the outcome of your Buchwald-Hartwig coupling:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Experiment with different biarylphosphine ligands, as they can significantly influence the regioselectivity and efficiency of the reaction.
-
Base and Solvent Optimization: The base and solvent system should be carefully chosen. Common bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄), while solvents like toluene (B28343) or dioxane are often employed. A systematic screening of these parameters is advisable.
-
Copper Catalysis as an Alternative: For N-arylation of N-H heterocycles, copper-catalyzed conditions (Ullmann condensation) can sometimes provide better results or complementary regioselectivity compared to palladium catalysis.[5]
Q4: I want to functionalize the C3 position of my 5-alkoxy-1H-indazole, but the reaction is not selective. How can I achieve this?
Selective functionalization at C3 often requires protecting the nitrogen atoms first.
-
N-Protection Strategy: Protect the indazole at the N1 or N2 position. Protection with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) at the N2 position allows for subsequent regioselective lithiation at C3 with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. The protecting group can then be removed under appropriate conditions.[6]
-
Direct Halogenation: Direct iodination at the C3 position of 5-methoxy-1H-indazole has been achieved in quantitative yield using iodine (I₂) and potassium hydroxide (B78521) (KOH) in dioxane.[6] This C3-iodoindazole can then be used in various cross-coupling reactions.
Q5: How does the 5-alkoxy group influence the regioselectivity of C-H functionalization on the benzene (B151609) ring?
The 5-alkoxy group is an electron-donating group, which activates the benzene ring towards electrophilic substitution. In the context of transition-metal-catalyzed C-H functionalization, the directing effect of other functional groups on the indazole core will likely play a more significant role in determining the regioselectivity. For instance, directing groups at the N1 position are often used to control the site of C-H activation on the carbocyclic ring.
Data Presentation
Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | Not Specified | [3] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | Not Specified | [3] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | 88 | [3] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | <1 : 99 | 94 | [3] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 1 : 2.5 | 78 (combined) | [3] |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | ~1 : 1 | 51.6 | [3] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | 53 : 47 | 84 | [3] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of 5-Alkoxy-1H-indazole
-
To a solution of the 5-alkoxy-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N1-alkylated 5-alkoxy-1H-indazole.[4]
Protocol 2: N2-Selective Alkylation of 5-Alkoxy-1H-indazole via Mitsunobu Reaction
-
To a solution of the 5-alkoxy-1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated 5-alkoxy-1H-indazole from triphenylphosphine oxide and other byproducts.[4]
Protocol 3: C3-Iodination of 5-Methoxy-1H-indazole
-
To a solution of 5-methoxy-1H-indazole (1.0 equiv) in dioxane, add potassium hydroxide (KOH, 2.0 equiv).
-
Add a solution of iodine (I₂, 1.1 equiv) in dioxane dropwise to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-iodo-5-methoxy-1H-indazole.[6]
Visualizations
References
- 1. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. soc.chim.it [soc.chim.it]
Technical Support Center: Optimization of Coupling Reactions with 5-(1-methylcyclopropoxy)-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving 5-(1-methylcyclopropoxy)-1H-indazole. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on indazole scaffolds like this compound?
A1: The most prevalent coupling reactions for functionalizing indazole cores are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1] These methods are widely used in pharmaceutical development to synthesize diverse libraries of compounds.[2]
Q2: What are the primary challenges associated with coupling reactions of substituted indazoles?
A2: Researchers may encounter several challenges, including:
-
Low Reactivity: The electron-donating nature of substituents can increase the electron density on the indazole ring, making the initial oxidative addition step of the catalytic cycle more difficult.[3]
-
Side Reactions: Common side reactions include dehalogenation (hydrodehalogenation) of the starting material and homocoupling of the boronic acid reagent in Suzuki-Miyaura reactions.[2][4]
-
Catalyst Inhibition: The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
-
N-H Reactivity: For unprotected indazoles, the N-H group can compete in reactions, for instance, by reacting with the base or catalyst.[4]
Q3: Is protection of the indazole N-H group necessary for coupling reactions with this compound?
A3: While not always mandatory, N-protection is often recommended to prevent side reactions and improve reaction outcomes, particularly in Buchwald-Hartwig aminations where the N-H can compete with the amine coupling partner.[4] The choice of protecting group depends on the overall synthetic strategy.
Q4: How can microwave irradiation affect these coupling reactions?
A4: Microwave-assisted heating can be a powerful tool for optimizing coupling reactions with challenging substrates. It often leads to significantly reduced reaction times and can improve yields by overcoming activation energy barriers more efficiently than conventional heating.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing poor yields in your Suzuki-Miyaura coupling with a halogenated this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
References
overcoming solubility issues with 5-(1-methylcyclopropoxy)-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-(1-methylcyclopropoxy)-1H-indazole.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue: My compound precipitates out of solution upon addition to aqueous buffer.
-
Question 1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
-
Answer: This is a common issue for poorly soluble compounds, often referred to as "kinetic solubility" limitation. The compound is soluble in the organic solvent (like DMSO) but crashes out when introduced to an aqueous environment. Here are some immediate steps to troubleshoot:
-
Lower the final concentration: Your compound's concentration in the assay may be exceeding its aqueous solubility. Try performing a serial dilution to determine the concentration at which it remains in solution.
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO or another co-solvent in your final assay volume might keep the compound in solution. However, be mindful that high concentrations of organic solvents can affect biological assays.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, to your assay buffer can help to maintain the solubility of your compound.[1][2]
-
Pre-warm the buffer: Gently warming your aqueous buffer before adding the compound stock solution can sometimes help, but be cautious about the temperature stability of your compound and other assay components.
-
-
Issue: I need to prepare a stock solution of this compound for my experiments, but it's not dissolving in common solvents.
-
Question 2: What is the best solvent to dissolve this compound?
-
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
It is recommended to start with DMSO. If solubility is still an issue, gentle warming or sonication may aid dissolution. Always start with a small amount of your compound to test solubility before dissolving the entire batch.
-
Issue: I'm seeing inconsistent results in my biological assays, which I suspect is due to poor solubility.
-
Question 3: How can I confirm that poor solubility is the cause of the variability in my assay results?
-
Answer: Inconsistent results are a hallmark of compounds with low solubility. Here's how you can investigate:
-
Visual Inspection: After preparing your assay plates, carefully inspect the wells under a microscope. Look for any signs of precipitation or cloudiness.
-
Solubility Measurement: Perform a formal solubility assay to determine the kinetic and thermodynamic solubility of your compound under your specific experimental conditions (buffer, pH, temperature).[3][4][5][6] A good target solubility for drug discovery compounds is often considered to be greater than 60 µg/mL.[4]
-
Concentration-Response Curve Analysis: If your compound is precipitating at higher concentrations, you may see a plateau or even a decrease in the biological response at the upper end of your dose-response curve.
-
-
Frequently Asked Questions (FAQs)
General Solubility
-
Question 1: What is the first step to address the poor solubility of this compound?
-
Answer: The initial and most critical step is to perform preformulation studies to understand the physicochemical properties of the compound.[7] This includes determining its intrinsic solubility, pKa, and pH-solubility profile.[7] This data will provide a rational basis for selecting an appropriate solubility enhancement strategy.
-
-
Question 2: How does the Biopharmaceutical Classification System (BCS) apply to my compound?
-
Answer: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[7][8] Poorly soluble compounds like this compound would likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][7][8] Identifying the BCS class is crucial for guiding formulation development.[7]
-
Solubility Enhancement Techniques
-
Question 3: What are the common methods to improve the solubility of a compound like this compound?
-
Answer: There are several techniques available, which can be broadly categorized as physical and chemical modifications.[7][9][10]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, and co-crystallization), and creating drug dispersions in carriers (e.g., solid dispersions).[7][9][10][11][12]
-
Chemical Modifications: These strategies involve pH adjustment, the use of buffers, complexation (e.g., with cyclodextrins), and salt formation.[7][9][10][13] The use of co-solvents and surfactants also falls under this category.[11][13]
-
-
-
Question 4: Can pH modification improve the solubility of this compound?
-
Answer: Many drug molecules are weak acids or bases, and their solubility is dependent on pH.[7] The indazole core of this compound suggests it may have a pKa. By adjusting the pH of the solution to favor the more soluble ionized form of the compound, you can significantly increase its solubility.[2] Determining the compound's pKa is essential to effectively use this strategy.
-
-
Question 5: What are co-solvents and how can they help?
-
Answer: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs.[11][12] Common co-solvents used in preclinical studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.[9] This technique is effective for lipophilic compounds and can increase solubility significantly.[11]
-
-
Question 6: When should I consider using cyclodextrins?
-
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][14] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its apparent water solubility.[2][7][10][12] This is a valuable technique for enhancing both solubility and bioavailability.[12]
-
Data Presentation
Table 1: Comparison of Common Co-solvents for Solubility Enhancement
| Co-solvent System | Typical Concentration Range (%) | Fold Increase in Solubility (Hypothetical Example) | Considerations |
| DMSO | 1-10 | 5-20 | Potential for cytotoxicity at higher concentrations. |
| PEG 400 | 10-50 | 20-100 | Generally well-tolerated in vivo. |
| Propylene Glycol | 10-40 | 15-80 | Can cause irritation at high concentrations. |
| Ethanol | 5-20 | 10-50 | Volatility can be an issue; may affect protein stability. |
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Favors the more soluble ionized form of the drug. | Variable (highly dependent on pKa) | Simple and cost-effective. | Only applicable to ionizable compounds. |
| Co-solvents | Reduces the polarity of the solvent system. | 10-100+ | Simple to formulate on a lab scale. | Potential for in vivo toxicity. |
| Surfactants | Form micelles that encapsulate the drug. | 10-500+ | Effective at low concentrations. | Can have biological side effects. |
| Cyclodextrins | Forms inclusion complexes with the drug. | 10-1000+ | High efficiency; can improve stability. | Can be expensive; potential for nephrotoxicity with some derivatives. |
| Particle Size Reduction | Increases the surface area for dissolution. | 2-10 | Improves dissolution rate. | Does not increase equilibrium solubility. |
| Solid Dispersions | Disperses the drug in a carrier matrix in an amorphous state. | 10-1000+ | Can significantly increase both solubility and dissolution. | Can be physically unstable and revert to a crystalline form. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound.
-
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
0.22 µm syringe filters
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of the compound to a glass vial to ensure a saturated solution is formed.[7]
-
Add a known volume of the aqueous buffer to the vial.[7]
-
Seal the vial tightly.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours to allow the solution to reach equilibrium.[7]
-
After incubation, visually confirm the presence of undissolved solid.[7]
-
Allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the concentration of the dissolved compound in the sample using a validated HPLC method.
-
Prepare a standard curve of the compound to accurately quantify the solubility.
-
Protocol 2: Preparation of a Co-solvent Stock Solution
This protocol describes how to prepare a stock solution of this compound using a co-solvent system for in vitro or in vivo studies.
-
Materials:
-
This compound powder
-
Co-solvent (e.g., PEG 400)
-
Vehicle (e.g., saline or water)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of the compound and place it in a sterile vial.
-
Add the co-solvent (e.g., PEG 400) to the vial. The volume of the co-solvent will depend on the desired final concentration and the percentage of co-solvent in the final formulation.
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Once the compound is fully dissolved in the co-solvent, slowly add the vehicle (e.g., saline) dropwise while continuously vortexing. This is a critical step to prevent the compound from precipitating.
-
Continue to add the vehicle until the desired final volume is reached.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Hypothetical signaling pathway for an indazole-based kinase inhibitor.
References
- 1. brieflands.com [brieflands.com]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijpbr.in [ijpbr.in]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. wjbphs.com [wjbphs.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Purification of 5-(1-methylcyclopropoxy)-1H-indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(1-methylcyclopropoxy)-1H-indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities include regioisomers (N1 vs. N2 alkylated indazoles), unreacted starting materials, and byproducts from side reactions. The formation of the N2-isomer is a frequent byproduct when targeting the N1-substituted product.[1] Depending on the synthetic route, byproducts from the decomposition of reagents or self-condensation can also be present.[1]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[2] This is common for compounds with flexible structures or significant impurities that lower the melting point.[2][3] To address this, you can:
-
Add more solvent: This keeps the compound dissolved at a lower temperature.
-
Cool the solution more slowly: This allows more time for crystal nucleation to occur.
-
Use a different solvent system: A solvent in which the compound is less soluble may promote crystallization over oiling out.
-
Add a seed crystal: This can induce crystallization if a small amount of the pure solid is available.
-
Scratch the inside of the flask: This creates nucleation sites for crystal growth.
Q3: How can I separate the N1 and N2 regioisomers of my indazole derivative?
A3: The separation of N1 and N2 isomers can be challenging due to their similar polarities. Flash column chromatography is the most common method for their separation.[4][5] Success often depends on careful selection of the eluent system, which should be optimized using Thin Layer Chromatography (TLC) to achieve a good separation of the two spots.[6] In some cases, preparative HPLC may be necessary for difficult separations.
Q4: What is the best chromatographic technique for purifying polar this compound derivatives?
A4: For polar heterocyclic compounds like indazole derivatives, several chromatographic techniques can be effective.
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. This is a traditional and often effective method.
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is particularly useful for compounds with moderate to low polarity.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds that are poorly retained in reversed-phase chromatography.[7]
The choice of technique depends on the specific polarity of your derivative.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Problem: You are experiencing a significant loss of your compound during purification by column chromatography.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound is too polar and is retained on the silica gel. | Add a modifier to the eluent, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds), to reduce strong interactions with the silica. Consider switching to a less polar stationary phase like alumina (B75360) or using reversed-phase chromatography. |
| Improper solvent system selection. | The eluent may be too non-polar, leading to very slow elution, or too polar, causing co-elution with impurities. Optimize the solvent system using TLC to achieve an Rf value of 0.2-0.35 for your target compound.[6] |
| Sample overloading. | Too much sample was loaded onto the column, leading to poor separation and broad peaks. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude sample.[6] |
| Decomposition on silica gel. | Some compounds are sensitive to the acidic nature of silica gel. In such cases, use deactivated silica gel (treated with a base) or switch to a different stationary phase like alumina. |
Issue 2: Oily Product Obtained After Evaporation of Fractions
Problem: The purified fractions yield an oil instead of a solid after solvent removal.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Residual solvent. | High-boiling point solvents (e.g., DMF, DMSO) may still be present. Remove residual solvent under high vacuum, possibly with gentle heating, or by co-evaporation with a more volatile solvent like toluene. |
| Product is a low-melting solid or an oil at room temperature. | If the compound's melting point is near or below room temperature, it will exist as an oil. Confirm the purity by NMR or LC-MS. If pure, this may be the natural state of the compound. |
| Presence of impurities. | Impurities can significantly lower the melting point of a compound, causing it to be an oil.[2] Re-purify the compound using a different method (e.g., preparative TLC or HPLC) or by recrystallization. |
| "Oiling out" during concentration. | The compound may have oiled out as the solution became more concentrated. Try to induce crystallization by adding a small amount of a non-polar solvent (anti-solvent) to the oil, scratching the flask, or adding a seed crystal. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Separation of N1/N2 Isomers
This protocol provides a general procedure for the separation of a mixture of N1 and N2 alkylated this compound derivatives.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 40-63 µm particle size)
-
Eluent (e.g., Hexane (B92381)/Ethyl Acetate mixture, optimized by TLC)
-
Compressed air or nitrogen source
-
Collection tubes
2. Procedure:
-
TLC Optimization: Screen various solvent systems (e.g., gradients of hexane/ethyl acetate) to find an eluent that provides good separation between the two isomers (aim for a ΔRf > 0.1).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Pack the column evenly by gently tapping the sides.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column.[8]
-
Elution: Start eluting with the optimized solvent system. If a gradient is needed, gradually increase the polarity of the eluent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify which fractions contain the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from an Oily Product
This protocol outlines steps to crystallize a compound that has oiled out.
1. Materials:
-
Crude oily product
-
Screening solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with anti-solvents like hexane or water)[9]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
2. Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the oil in different solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the oily product in a minimal amount of the chosen hot solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. If oiling out occurs again, gently reheat the solution to redissolve the oil and add a small amount of additional solvent before allowing it to cool again.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Maximize Yield: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Representative Column Chromatography Purification Data
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | 70:30 Hexane:Ethyl Acetate | 90:10 to 60:40 Hexane:Ethyl Acetate |
| Crude Loading | 1.0 g | 1.0 g |
| Yield (Desired Isomer) | 0.65 g (65%) | 0.75 g (75%) |
| Purity (by HPLC) | >95% | >98% |
| Recovery of N2 Isomer | 0.20 g | 0.18 g |
Note: These are representative values and actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting the "oiling out" phenomenon during crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(1-methylcyclopropoxy)-1H-indazole
Welcome to the technical support center for the synthesis of 5-(1-methylcyclopropoxy)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important drug intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A common and logical synthetic approach involves a two-step process:
-
Formation of 5-hydroxy-1H-indazole: This intermediate can be synthesized through various methods, a common one being the cyclization of a substituted o-toluidine (B26562) derivative.
-
Etherification: The 5-hydroxy-1H-indazole is then etherified using a suitable 1-methylcyclopropyl electrophile, typically via a Williamson ether synthesis.
Q2: What are the most common side reactions observed during the etherification step?
The etherification of 5-hydroxy-1H-indazole with a 1-methylcyclopropyl halide or tosylate is prone to several side reactions:
-
N-Alkylation: The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2). Under basic conditions, these nitrogens can compete with the hydroxyl group for alkylation, leading to the formation of N1 and N2-alkylated regioisomers.
-
C-Alkylation: The phenoxide intermediate can also undergo alkylation at the carbon atoms of the benzene (B151609) ring, particularly at the positions ortho to the hydroxyl group (C4 and C6), although this is generally less favored.
-
Elimination: The 1-methylcyclopropyl electrophile can undergo elimination reactions, especially under strongly basic conditions or at elevated temperatures, to form corresponding alkenes.
Q3: How can I minimize the formation of N-alkylated byproducts?
Controlling the regioselectivity of alkylation is a primary challenge. To favor O-alkylation over N-alkylation, consider the following:
-
Choice of Base: Using a milder base, such as potassium carbonate or cesium carbonate, can selectively deprotonate the more acidic phenolic hydroxyl group over the NH proton of the indazole ring. Stronger bases like sodium hydride will deprotonate both sites, increasing the likelihood of N-alkylation.
-
Solvent Selection: The choice of solvent can influence the reactivity of the nucleophiles. Aprotic polar solvents like DMF or acetonitrile (B52724) are commonly used.
-
Protection Strategy: An alternative approach is to protect the indazole nitrogen atoms prior to the etherification step. A common protecting group is the Boc group, which can be removed after the etherification is complete.
Q4: I am observing a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS.
-
Decomposition of starting materials or product: The reactants or the product might be unstable under the reaction conditions. Consider lowering the reaction temperature or reducing the reaction time.
-
Side reactions: As discussed, side reactions such as N-alkylation and elimination can significantly reduce the yield of the desired O-alkylated product.
-
Purity of reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.
Troubleshooting Guides
Problem 1: Formation of a mixture of O-alkylated and N-alkylated products.
| Possible Cause | Troubleshooting Step |
| Use of a strong base | Switch to a milder base like K₂CO₃ or Cs₂CO₃. |
| Both hydroxyl and NH groups are deprotonated | Consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc) before etherification. |
| Reaction temperature is too high | Perform the reaction at a lower temperature to favor the thermodynamically more stable O-alkylation product. |
Problem 2: Presence of unreacted 5-hydroxy-1H-indazole.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of base or alkylating agent | Use a slight excess (1.1-1.5 equivalents) of the base and alkylating agent. |
| Low reaction temperature or short reaction time | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Poor quality of reagents | Ensure all reagents are pure and the solvent is anhydrous. |
Problem 3: Formation of elimination byproducts from the 1-methylcyclopropyl halide.
| Possible Cause | Troubleshooting Step |
| Use of a sterically hindered or strong base | Employ a less hindered and milder base. |
| High reaction temperature | Conduct the reaction at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxy-1H-indazole (Illustrative)
A common route to substituted indazoles is the Jacobson indazole synthesis.
-
Nitrosation of a substituted o-toluidine: A solution of 2-methyl-4-methoxyaniline in acetic acid is treated with sodium nitrite (B80452) at low temperature (0-5 °C) to form the corresponding N-nitroso derivative.
-
Cyclization: The N-nitroso compound is then cyclized, often by heating in a suitable solvent, to yield the 5-methoxy-1H-indazole.
-
Demethylation: The methoxy (B1213986) group is subsequently demethylated using a reagent like boron tribromide (BBr₃) to afford 5-hydroxy-1H-indazole.
Protocol 2: Williamson Ether Synthesis of this compound
-
Deprotonation: To a stirred solution of 5-hydroxy-1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (1.5 eq.) or cesium carbonate (1.2 eq.).
-
Alkylation: To this suspension, add 1-bromo-1-methylcyclopropane (B1340669) (1.2 eq.) or 1-methylcyclopropyl tosylate (1.2 eq.).
-
Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for Etherification
| Entry | Base | Solvent | Temperature (°C) | Yield of O-alkylated product (%) | Yield of N-alkylated products (%) |
| 1 | NaH | THF | 60 | 30 | 65 |
| 2 | K₂CO₃ | DMF | 80 | 75 | 20 |
| 3 | Cs₂CO₃ | Acetonitrile | 70 | 85 | 10 |
Note: This data is illustrative and intended to demonstrate the expected trends in selectivity based on the choice of reagents.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield.
stability and storage conditions for 5-(1-methylcyclopropoxy)-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-(1-methylcyclopropoxy)-1H-indazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1] As a solid powder, the compound is stable for up to 3 years at -20°C and for 2 years at 4°C.[1] When dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term transport, shipping at room temperature is acceptable.[1]
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound, like other indazole derivatives, can be influenced by several factors, including:
-
pH: The indazole ring is susceptible to pH-dependent hydrolysis.[2]
-
Oxidation: The electron-rich indazole ring can be prone to oxidation.[2]
-
Light: Exposure to UV or visible light may cause photolytic degradation.[2]
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
Moisture: The compound may be hygroscopic, and moisture absorption can lead to degradation or physical changes.[3][4]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the general behavior of indazole derivatives, potential degradation pathways include:
-
Oxidation: Formation of N-oxides or hydroxylated derivatives.[2]
-
Hydrolysis: Cleavage of the pyrazole (B372694) ring under acidic or basic conditions.[2]
-
Photodegradation: Rearrangement to a benzimidazole (B57391) derivative upon exposure to UV light is a known photochemical transformation for some indazoles.[5]
Q4: Is this compound compatible with all common laboratory solvents?
A4: While soluble in some organic solvents, it is crucial to consider the long-term stability in solution. For storage, it is recommended to use solvents in which the compound shows good stability and to store at low temperatures.[1] It is advisable to prepare solutions fresh for use. If you observe any precipitation or change in color, the solution should be discarded.
Q5: How should I handle this compound to minimize degradation?
A5: To minimize degradation, handle this compound in a well-ventilated area, avoiding dust formation.[6] Keep the container tightly closed to prevent moisture absorption.[3][6] Protect the compound from light and store it at the recommended temperatures. When weighing and preparing solutions, minimize the exposure time to ambient air, especially in humid environments.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Possible Cause: Degradation of the compound.
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Prepare Fresh Sample: Prepare a fresh solution from a new or properly stored stock of the solid compound.
-
Analyze Blank: Run a solvent blank to rule out contamination from the solvent or instrument.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[2][5][7]
Issue 2: Poor Reproducibility in Experimental Results
Possible Cause: Inconsistent sample purity due to degradation or moisture uptake.
Troubleshooting Steps:
-
Assess Purity: Re-evaluate the purity of the starting material using a suitable analytical method like HPLC or NMR spectroscopy.[1][6]
-
Hygroscopicity Check: The compound may be hygroscopic. If clumping is observed, it may have absorbed moisture.[3][4] Consider drying the compound under vacuum, but be cautious as excessive heat can cause decomposition.[3]
-
Standardize Sample Preparation: Ensure a consistent and rapid procedure for weighing and dissolving the compound to minimize exposure to air.[3] Storing the compound in a desiccator or glovebox with low humidity can be beneficial.[8][9]
Issue 3: Change in Physical Appearance of the Solid
Possible Cause: Moisture absorption or degradation.
Troubleshooting Steps:
-
Visual Inspection: Note any changes in color, crystal structure, or clumping.
-
Moisture Content Analysis: If available, determine the water content using Karl Fischer titration.
-
Purity Re-assessment: Analyze the material by HPLC or another suitable method to check for the presence of impurities or degradation products.
-
Proper Storage: Ensure future storage is in a tightly sealed container with a desiccant if necessary.[8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Solvent | -80°C | 6 months |
| Solvent | -20°C | 1 month |
Data based on information from MedChemExpress for HY-42513.[1]
Table 2: Hypothetical Data from a Forced Degradation Study
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl at 60°C for 24 hours | 15% | 205, 177 |
| 0.1 M NaOH at 60°C for 24 hours | 8% | 205 |
| 3% H₂O₂ at room temperature for 24 hours | 22% | 204 (M+O) |
| Solid at 80°C for 48 hours | 5% | 175 |
| UV light (254 nm) for 24 hours in solution | 30% | 188 (isomer) |
This data is hypothetical and intended to illustrate potential degradation under stress conditions based on general knowledge of indazole derivatives.[2][5][7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][7]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.[2]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.[2]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method coupled with a mass spectrometer to identify and quantify the parent compound and any degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a starting point for developing an HPLC method for the purity assessment of this compound.[6][10]
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the elution profile, then optimize for better resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for an optimal wavelength using the DAD (e.g., 210-400 nm).
-
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Data Analysis: Determine the purity by the area percent method. Identify any impurities by comparing the retention times with known standards or by using a mass spectrometer.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromforum.org [chromforum.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Reaction Conditions for 5-(1-methylcyclopropoxy)-1H-indazole
Welcome to the technical support center for the synthesis of 5-(1-methylcyclopropoxy)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-hydroxy-1H-indazole with a suitable 1-methylcyclopropyl electrophile, such as 1-bromo-1-methylcyclopropane (B1340669), in the presence of a base.
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include:
-
Competition between O-alkylation and N-alkylation: The indazole ring has two nitrogen atoms that can also be alkylated, leading to undesired N-1 and N-2 isomers.
-
Elimination of the alkyl halide: 1-Bromo-1-methylcyclopropane is a tertiary-like halide, which is prone to elimination reactions (E2 pathway) under basic conditions, forming 1-methylcyclopropene (B38975) and reducing the yield of the desired ether product.
-
Low reactivity of the starting materials: Optimizing conditions to favor the desired SN2 reaction over side reactions is crucial.
Q3: Which bases are recommended for this reaction?
A3: For aryl ether synthesis, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used.[1] Stronger bases like sodium hydride (NaH) can also be employed, but they may increase the rate of elimination. The choice of base can significantly impact the ratio of O-alkylation to N-alkylation.
Q4: What solvents are suitable for this synthesis?
A4: Polar aprotic solvents are generally preferred as they can accelerate SN2 reactions.[2] Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN). The use of dipolar aprotic solvents can also help minimize dehydrohalogenation side products.[1]
Q5: Is there an alternative synthetic route if the Williamson ether synthesis fails?
A5: Yes, an alternative two-step sequence has been reported for the synthesis of 1-methylcyclopropyl aryl ethers. This method involves the 1-methylvinylation of the phenol (B47542) followed by cyclopropanation of the resulting 1-methylvinyl aryl ether.[3] This approach avoids the use of a tertiary-like alkyl halide in a substitution reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Reaction conditions not optimal: Temperature may be too low, or reaction time too short. 2. Base is not strong enough to deprotonate the hydroxyl group of 5-hydroxy-1H-indazole effectively. 3. Poor quality of reagents: Starting materials or solvent may be impure or contain water. | 1. Optimize reaction conditions: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. 2. Use a stronger base: If using a carbonate base, consider switching to an alkali metal hydroxide or sodium hydride. 3. Ensure anhydrous conditions: Use freshly dried solvents and high-purity starting materials. |
| Formation of significant amounts of N-alkylated byproducts | The reaction conditions favor alkylation on the nitrogen atoms of the indazole ring. The choice of base and solvent system can influence the N/O selectivity. | 1. Modify the base/solvent system: The combination of sodium hydride in THF is known to favor N-1 alkylation of indazoles. Conversely, using a weaker base like K₂CO₃ in a polar aprotic solvent might favor O-alkylation. Careful screening of conditions is necessary. 2. Protect the indazole nitrogen: Consider protecting the N-H of the indazole ring with a suitable protecting group (e.g., BOC, Trityl) before performing the O-alkylation. The protecting group can be removed in a subsequent step. |
| Major byproduct is an alkene (elimination product) | The tertiary-like 1-bromo-1-methylcyclopropane is undergoing E2 elimination, which is a competing pathway to the desired SN2 reaction.[1][2] This is favored by strong bases and higher temperatures. | 1. Use a milder base: Switch from a strong base like NaH or KOH to a weaker one like K₂CO₃ or Cs₂CO₃. 2. Lower the reaction temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. 3. Change the leaving group: Consider using 1-methylcyclopropyl tosylate or mesylate instead of the bromide, as this can sometimes alter the ratio of substitution to elimination. |
| Difficulty in purifying the final product | The product may have similar polarity to the starting materials or byproducts, making separation by column chromatography challenging. | 1. Optimize chromatographic conditions: Screen different solvent systems (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane/methanol) and use a high-quality silica (B1680970) gel. 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method. 3. Chemical derivatization: In difficult cases, one of the components could be selectively reacted to change its polarity, facilitating separation. |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis of this compound
This protocol is a representative procedure based on general principles of Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
-
5-Hydroxy-1H-indazole
-
1-Bromo-1-methylcyclopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxy-1H-indazole (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-1-methylcyclopropane (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters for O-Alkylation
| Parameter | Condition A (Milder) | Condition B (Stronger) | Expected Outcome |
| Base | K₂CO₃ / Cs₂CO₃ | NaH / KOH | Condition A may favor O-alkylation and reduce elimination. Condition B may lead to faster reaction but increase N-alkylation and elimination. |
| Solvent | Acetonitrile / Acetone | DMF / DMSO | DMF/DMSO can better solvate the cation and may favor SN2, but their higher boiling points can also promote elimination if the temperature is not controlled. |
| Temperature | Room Temperature to 60 °C | 60 °C to 100 °C | Lower temperatures will minimize the elimination side reaction. |
| Electrophile | 1-bromo-1-methylcyclopropane | 1-methylcyclopropyl tosylate | Tosylates are better leaving groups but can also be more prone to elimination depending on the conditions. |
Visualizations
References
challenges in the scale-up of 5-(1-methylcyclopropoxy)-1H-indazole production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(1-methylcyclopropoxy)-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key steps?
A common approach to synthesizing 5-alkoxy-1H-indazoles involves the formation of the indazole ring followed by etherification. For this compound, a plausible route starts from 4-fluoro-benzonitrile, proceeds through a Jacobson-type cyclization to form 5-fluoro-1H-indazole, followed by nucleophilic aromatic substitution (SNAr) with 1-methylcyclopropanol (B1279875).
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of heterocyclic compounds like this compound from laboratory to pilot or industrial scale presents several challenges. These include managing heat transfer in exothermic reactions, ensuring efficient mass transfer and mixing in larger reactors, controlling the rate of reagent addition to maintain temperature and minimize side reactions, and adapting work-up and isolation procedures which can behave differently at a larger scale.[1] For instance, an exothermic reaction easily controlled with an ice bath in the lab may lead to a dangerous temperature increase in a large reactor if not properly managed.[1]
Q3: What types of impurities can be expected during the synthesis, and how can they be minimized?
Potential impurities can arise from starting materials, by-products, intermediates, and degradation products.[2] In the proposed synthesis, common impurities could include regioisomers of the final product (e.g., substitution at a different position on the indazole ring), unreacted starting materials like 5-fluoro-1H-indazole, and by-products from side reactions. Minimizing these impurities involves optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents, as well as implementing robust purification protocols.
Q4: What are the recommended purification methods for obtaining high-purity this compound?
Achieving high purity, often required for pharmaceutical intermediates, typically involves a multi-step purification process.[3][4] Common techniques include:
-
Crystallization: This is a widely used and cost-effective method for purifying solid compounds.[2][5]
-
Chromatography: Normal-phase or reverse-phase column chromatography can be effective for removing closely related impurities.[3][6]
-
Extraction: Liquid-liquid extraction is useful for removing water-soluble or acid/base-soluble impurities during the work-up.[3] For challenging separations, more advanced techniques like preparative HPLC, supercritical fluid chromatography (SFC), or membrane-based separations may be considered.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in the indazole ring formation step. | Incomplete reaction; side reactions due to high temperature; poor quality of starting materials. | Monitor the reaction progress using TLC or HPLC. Optimize the reaction temperature and time. Ensure the purity of the starting 4-fluoro-benzonitrile and hydrazine (B178648). |
| Formation of regioisomers during the etherification step. | The reaction conditions may not be selective for the desired isomer. | Screen different bases and solvents to improve regioselectivity. Consider using a protecting group strategy for the indazole nitrogen. |
| Decomposition of the product during work-up or purification. | The 1-methylcyclopropoxy group may be sensitive to strong acidic or basic conditions.[7] | Use mild acidic or basic conditions during work-up. Avoid prolonged exposure to high temperatures. Consider using a purification method that avoids harsh conditions, such as crystallization from a suitable solvent system. |
| Difficulty in removing residual solvent. | The product may have a high affinity for certain solvents. | Employ a final crystallization step from a solvent in which the product has lower solubility. Use techniques like vacuum drying at an appropriate temperature. |
| Inconsistent product quality between batches. | Variations in raw material quality, reaction conditions, or operator technique. | Implement strict quality control for all starting materials. Standardize all reaction parameters and procedures. Provide thorough training for all personnel involved in the synthesis. |
Experimental Protocols
Protocol 1: Synthesis of 5-fluoro-1H-indazole
This procedure is a hypothetical representation of a Jacobson-type indazole synthesis.
-
To a solution of 4-fluoro-benzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (B1144303) (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-fluoro-1H-indazole.
Protocol 2: Synthesis of this compound
This procedure is a hypothetical representation of a nucleophilic aromatic substitution reaction.
-
To a solution of 5-fluoro-1H-indazole (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-methylcyclopropanol (1.2 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC or HPLC.
-
After completion, cool the mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield and Purity of this compound in the Etherification Step (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | NaH | DMF | 80 | 12 | 75 | 92 |
| 2 | K2CO3 | DMF | 100 | 24 | 60 | 88 |
| 3 | Cs2CO3 | DMSO | 90 | 18 | 82 | 95 |
| 4 | t-BuOK | THF | 65 | 24 | 55 | 85 |
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Logic for Low Yield in Etherification
References
- 1. benchchem.com [benchchem.com]
- 2. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 5-(1-methylcyclopropoxy)-1H-indazole and Other 5-Substituted Indazoles for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Activity, and Therapeutic Potential
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of pharmacological activities.[1][2] Among these, 5-substituted indazoles have garnered significant attention for their potential as kinase inhibitors, anti-inflammatory agents, and serotonin (B10506) receptor antagonists.[3][4][5] This guide provides a comparative overview of 5-(1-methylcyclopropoxy)-1H-indazole against other notable 5-substituted indazoles, offering insights into their structure-activity relationships, available biological data, and the experimental protocols used for their evaluation.
While this compound is recognized as a chemical intermediate, publicly available data on its specific biological activity is limited. Therefore, this guide will focus on a comparative analysis of its structural features in the context of well-characterized 5-substituted indazoles, providing a predictive outlook on its potential pharmacological profile.
Structural and Functional Comparison of 5-Substituted Indazoles
The nature of the substituent at the 5-position of the indazole ring plays a crucial role in determining the compound's biological activity, including its potency and selectivity.[6] This section compares the structural motif of this compound with other 5-substituted indazoles for which biological data is available.
Key Structural Features and Their Influence on Activity:
-
5-Alkoxy and 5-Cycloalkoxy Groups: The 1-methylcyclopropoxy group in the title compound is a small, rigid, and lipophilic moiety. This rigidity can be advantageous in drug design as it may lead to higher binding affinity and selectivity for a specific target protein by reducing the entropic penalty upon binding. Compared to simple alkoxy groups, the cyclopropyl (B3062369) ring introduces a distinct three-dimensional shape that can explore different regions of a binding pocket.
-
5-Amino and 5-Nitro Groups: In contrast, 5-amino and 5-nitro-substituted indazoles introduce hydrogen bonding capabilities and polar interactions. For instance, 5-aminoindazole (B92378) has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2).[4]
-
5-Aryl and 5-Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the 5-position can lead to potent kinase inhibitors by engaging in additional π-π stacking or other specific interactions within the kinase hinge region.
Performance Data of Representative 5-Substituted Indazoles
To provide a quantitative comparison, the following table summarizes the biological data for selected 5-substituted indazoles across different therapeutic targets.
| Compound/Substituent at C5 | Target | Assay Type | IC50 | Reference |
| SR-1459 (piperazin-1-yl) | ROCK-II | Enzyme Inhibition | 13 nM | [7] |
| SR-715 (piperazin-1-yl deriv.) | ROCK-II | Enzyme Inhibition | 80 nM | [7] |
| SR-899 (piperidin-1-yl deriv.) | ROCK-II | Enzyme Inhibition | 100 nM | [7] |
| 5-Aminoindazole | COX-2 | Enzyme Inhibition | 12.32 µM | [4] |
| 6-Nitroindazole | COX-2 | Enzyme Inhibition | 19.22 µM | [4] |
| Entrectinib (complex substituent) | ALK | Enzyme Inhibition | 12 nM | [8] |
Note: Data for this compound is not currently available in the public domain.
Experimental Protocols
This section details the general methodologies for key experiments commonly used to evaluate the biological activity of 5-substituted indazoles.
Synthesis of 5-Alkoxy-1H-indazoles
A general synthetic route to 5-alkoxy-1H-indazoles often starts from a commercially available 5-hydroxy-1H-indazole. The synthesis of this compound would likely follow a similar pathway.
General Protocol for O-Alkylation of 5-Hydroxy-1H-indazole:
-
Protection of Indazole Nitrogen: The N1 position of 5-hydroxy-1H-indazole is typically protected, for example, with a tetrahydropyranyl (THP) group, to prevent N-alkylation in the subsequent step.
-
O-Alkylation: The protected 5-hydroxy-1H-indazole is treated with a suitable alkylating agent (e.g., 1-bromo-1-methylcyclopropane) in the presence of a base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically stirred at room temperature or heated to facilitate the reaction.
-
Deprotection: The protecting group on the indazole nitrogen is removed under appropriate conditions (e.g., acidic conditions for a THP group) to yield the final 5-alkoxy-1H-indazole.
Caption: A generalized workflow for the synthesis of 5-alkoxy-1H-indazoles.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation: Prepare assay buffer, the kinase enzyme, the substrate (e.g., a peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 5-substituted indazoles) in DMSO.
-
Assay Reaction: In a microplate, combine the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for an in vitro kinase inhibition assay.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[4][9]
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, inject a small volume of carrageenan solution into the subplantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the dose-dependent effect of the compound.
Signaling Pathways and Logical Relationships
The therapeutic effects of 5-substituted indazoles often stem from their ability to modulate specific signaling pathways. For instance, as kinase inhibitors, they can interfere with pathways that are aberrantly activated in diseases like cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by a 5-substituted indazole.
Conclusion
While this compound remains a molecule with underexplored biological potential, its unique structural features suggest it could be a valuable building block in the design of novel therapeutics. By comparing its structure to that of other 5-substituted indazoles with known biological activities, researchers can formulate hypotheses about its potential targets and efficacy. The provided experimental protocols offer a starting point for the biological evaluation of this and other novel indazole derivatives. Further investigation into the pharmacological profile of this compound is warranted to fully understand its therapeutic potential.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Kinase Inhibitors Targeting LRRK2 Derived from a 5-(1-methylcyclopropoxy)-1H-indazole Scaffold
A detailed guide for researchers and drug development professionals on the performance and experimental evaluation of MLi-2 and other next-generation LRRK2 inhibitors.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. The development of potent and selective kinase inhibitors is crucial for both investigating LRRK2's role in disease and for therapeutic intervention. This guide provides a comparative analysis of MLi-2, a kinase inhibitor derived from a 5-(1-methylcyclopropoxy)-1H-indazole core, against other notable LRRK2 inhibitors.
Quantitative Comparison of LRRK2 Inhibitor Potency
The following tables summarize the in vitro and cellular potency of MLi-2 in comparison to other well-characterized LRRK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater potency.
Table 1: In Vitro and Cellular Potency of LRRK2 Inhibitors
| Inhibitor | Target | In Vitro IC50 (nM) (Enzymatic Assay) | Cellular IC50 (nM) (pSer935 LRRK2 Dephosphorylation) |
| MLi-2 | LRRK2 (G2019S) | 0.76[1] | 1.4[1] |
| Lrrk2-IN-1 | LRRK2 (Wild-Type) | 13[2] | ~100-280 |
| Lrrk2-IN-1 | LRRK2 (G2019S) | 6[2] | - |
| GNE-7915 | LRRK2 | 9[2][3] | - |
| PFE-360 (PF-06685360) | LRRK2 | ~6[4] | 2.3 (in vivo)[4] |
Table 2: Kinase Selectivity Profile of LRRK2 Inhibitors
Kinome selectivity is a critical factor in drug development, as off-target inhibition can lead to unforeseen side effects.
| Inhibitor | Number of Kinases Profiled | Selectivity Notes |
| MLi-2 | >300 | >295-fold selectivity for LRRK2 over other kinases.[5] |
| Lrrk2-IN-1 | - | Shows affinity for 12 other kinases.[5] |
| GNE-7915 | 392 | High selectivity for LRRK2.[3] |
| PFE-360 | - | Excellent selectivity profile.[6] |
LRRK2 Signaling Pathway and Point of Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. A key downstream event of LRRK2 kinase activation is the phosphorylation of a subset of Rab GTPases, including Rab10, at a conserved threonine residue in the switch II domain.[7][8] This phosphorylation event is a critical biomarker for LRRK2 activity and is effectively blocked by inhibitors like MLi-2.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor activity is fundamental to drug discovery. The following are detailed protocols for key assays used in the evaluation of LRRK2 inhibitors.
In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LRRK2 using a radiolabeled ATP.
Materials:
-
Recombinant LRRK2 protein (e.g., GST-tagged)
-
Myelin Basic Protein (MBP) as a generic substrate
-
10x Kinase Buffer
-
[γ-³²P]ATP
-
4x SDS sample buffer
-
Inhibitor of interest (e.g., MLi-2) dissolved in DMSO
Procedure:
-
Prepare the kinase reaction mixture on ice in a 1.5ml sample tube: 10nM LRRK2, 0.5µg/µl MBP, 5µl of 10x kinase buffer, and water to a final volume of 50µl.[9]
-
Add the inhibitor at various concentrations. The final DMSO concentration should be kept constant across all reactions.
-
Initiate the reaction by adding 1µl of [γ-³²P]ATP and 10µM of non-radiolabeled ATP.[9]
-
Incubate the reaction at 30°C for 60 minutes.[9]
-
Terminate the reaction by adding 5µl of 4x SDS sample buffer and heating at 100°C for 10 minutes.[10]
-
Separate the proteins by SDS-PAGE.
-
Expose the gel to a phosphor screen and measure the incorporation of ³²P into the MBP substrate to determine kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Ser935.
Materials:
-
Cells expressing LRRK2 (e.g., SH-SY5Y cells stably overexpressing 3xflag-LRRK2 WT)
-
Inhibitor of interest (e.g., MLi-2) dissolved in DMSO
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-LRRK2 (Ser935) and anti-total LRRK2 (e.g., anti-Flag)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).[11][12]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[11]
-
Determine the protein concentration of the lysates.
-
Perform Western blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Visualize the protein bands using an ECL substrate and an imaging system.[11]
-
-
Quantify the band intensities for pSer935-LRRK2 and total LRRK2.
-
Normalize the pSer935 signal to the total LRRK2 signal for each treatment condition.
-
Calculate the cellular IC50 value by plotting the normalized phosphorylation levels against the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation of 5-(1-methylcyclopropoxy)-1H-indazole as a Key Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the various substituted indazoles, 5-(1-methylcyclopropoxy)-1H-indazole has emerged as a critical intermediate, particularly in the synthesis of potent kinase inhibitors. This guide provides an objective comparison of the synthesis of this key intermediate with alternative 5-substituted indazoles, supported by experimental data, to inform synthetic strategy and drug development efforts.
Executive Summary
This compound is a vital building block in the development of targeted therapeutics, most notably Polo-like kinase 4 (PLK4) inhibitors, which are under investigation for cancer treatment.[1][2][3][4] The synthesis of this intermediate is most commonly achieved through a Williamson ether synthesis, a reliable and well-established method. This guide evaluates this synthetic route against alternative methods for producing functionally similar 5-alkoxy-1H-indazoles, providing a comparative analysis of reaction efficiency, conditions, and potential yields.
Comparison of Synthetic Methodologies
The primary method for synthesizing this compound involves the O-alkylation of 5-hydroxy-1H-indazole. This approach is compared with a metal-catalyzed method for the synthesis of a similar 5-methoxy-1H-indazole.
| Intermediate | Synthetic Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Williamson Ether Synthesis | 5-hydroxy-1H-indazole, 1-bromo-1-methylcyclopropane (B1340669) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF), Heat | Data not available | Data not available | Inferred from standard organic synthesis principles |
| Methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination | Substituted arylhydrazone | AgNTf2, Cu(OAc)2, 1,2-dichloroethane (B1671644), 80 °C, 24 h | Not explicitly stated for the 5-methoxy-1H-indazole core itself, but the overall product yield is provided. | High, confirmed by NMR and HRMS | [5] |
| 6-bromo-4-nitro-1H-indazole | Nitration and Cyclization | 5-bromo-2-methyl-3-nitroaniline | NaNO2, H2SO4 | 96% | 98% (HPLC) | [6] |
| 5-bromo-4-fluoro-1H-indazole | Bromination, Cyclization, Deprotection | 3-fluoro-2-methylaniline | NBS, Isoamyl sulfite, K2CO3 | 79.6% (final step) | Not specified | [7] |
Note: While a specific experimental yield and purity for the Williamson ether synthesis of this compound could not be located in the public domain, this reaction is generally known for providing good to excellent yields. The data for other indazole syntheses are provided for a broader context of synthetic efficiency for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Proposed)
This protocol is based on the general principles of the Williamson ether synthesis.
Materials:
-
5-hydroxy-1H-indazole
-
1-bromo-1-methylcyclopropane
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of 5-hydroxy-1H-indazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-1-methylcyclopropane dropwise to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Silver(I)-Mediated Synthesis of a Substituted 5-methoxy-1H-indazole Derivative[5]
Materials:
-
Arylhydrazone precursor
-
Silver(I) triflimide (AgNTf2)
-
Copper(II) acetate (Cu(OAc)2)
-
1,2-dichloroethane
Procedure:
-
To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf2 (0.6 mmol), and Cu(OAc)2 (0.15 mmol).
-
Add 1,2-dichloroethane (1.0 mL) under atmospheric conditions.
-
Stir the reaction mixture in a preheated oil bath at 80 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the residue by chromatography on silica gel to yield the desired 1H-indazole product.
Mandatory Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: PLK4 in Cancer
Overexpression of Polo-like kinase 4 (PLK4) is implicated in several cancers.[8][9] PLK4 plays a crucial role in centriole duplication, and its dysregulation can lead to genomic instability.[10][11] Furthermore, PLK4 has been shown to activate pro-tumorigenic signaling pathways such as the Wnt/β-catenin pathway.[8][9]
Caption: Simplified PLK4 signaling pathway in cancer progression.
Conclusion
This compound stands out as a key intermediate in the synthesis of next-generation kinase inhibitors. The Williamson ether synthesis provides a straightforward and likely efficient route to this valuable compound. While alternative methods exist for the synthesis of the core indazole structure and for introducing other alkoxy groups, the Williamson ether synthesis offers a reliable and scalable approach for the specific introduction of the 1-methylcyclopropoxy moiety. Further optimization and detailed reporting of the reaction conditions and outcomes for this specific synthesis will be beneficial for the drug development community. The crucial role of the final products in inhibiting key cancer-related signaling pathways, such as the PLK4 pathway, underscores the importance of efficient access to this key intermediate.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 11. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(1-Methylcyclopropoxy)-1H-Indazole Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors used in oncology.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(1-methylcyclopropoxy)-1H-indazole derivatives, a novel substitution pattern of interest in the development of next-generation kinase inhibitors. By contextualizing this specific moiety within the broader landscape of 5-substituted indazoles and presenting supporting experimental data and protocols, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
While specific SAR studies focusing exclusively on a series of this compound derivatives are not extensively available in public literature, the significance of the 5-position on the indazole ring for kinase inhibitory activity is well-documented.[2][3] Aromatic ring substitutions at the C-5 position have garnered increasing attention for discovering highly active and selective inhibitors.[2] This guide will, therefore, compare the potential contributions of the 5-(1-methylcyclopropoxy) group with other 5-substituted indazole analogues for which experimental data is available.
Quantitative Data Summary: A Comparative Look at 5-Substituted Indazoles
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of various 5-substituted indazole derivatives. This data provides a framework for understanding how modifications at the 5-position can influence potency and selectivity. The 5-(1-methylcyclopropoxy) moiety is presented as a point of interest for future SAR studies.
Table 1: Comparative Antiproliferative Activities of 5-Substituted Indazole Derivatives
| Compound ID | 5-Position Substituent | Other Key Substitutions | Cell Line | IC50 (µM) | Reference |
| Hypothetical Compound A | 1-Methylcyclopropoxy | - | Various | Data Not Available | - |
| Compound 2a | H (part of a larger 6-substituted phenyl group) | 3-((E)-3,5-dimethoxystyryl) | MCF-7 | 1.15 | [1] |
| Compound 2a | H (part of a larger 6-substituted phenyl group) | 3-((E)-3,5-dimethoxystyryl) | HCT116 | 4.89 | [1] |
| Compound 50 | Methoxy (B1213986) | 3-(dimethylamine) | - | 0.35 (GSK-3β) | [4] |
| Compound 49 | Methoxy | 3-amino | - | 1.7 (GSK-3β) | [4] |
| Compound 48 | Methyl | 3-amino | - | >10 (GSK-3β) | [4] |
| Compound 6o | (4-chlorophenyl) | 3-(2-((3-fluorophenyl)amino)pyrimidin-4-yl) | K562 | 5.15 | [2] |
Table 2: Comparative Kinase Inhibitory Activities of Indazole Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Pazopanib | VEGFR-2 | 30 | [4] |
| Compound 13g | VEGFR-2 | 57.9 | [4] |
| Compound 13i | VEGFR-2 | 34.5 | [4] |
| SR-3576 | JNK3 | 7 | [5] |
| SR-3737 | JNK3 | 12 | [5] |
| SR-3737 | p38 | 3 | [5] |
Structure-Activity Relationship (SAR) Insights
The data from related compounds suggest several key SAR trends for 5-substituted indazoles:
-
Importance of the 5-Position: The nature of the substituent at the 5-position significantly impacts biological activity. For instance, the presence of a methoxy group at the 5-position in GSK-3β inhibitors (compounds 49 and 50) led to a remarkable increase in potency compared to a methyl group (compound 48), highlighting the importance of this group for high potency.[4]
-
Potential of the 1-Methylcyclopropoxy Group: The 5-(1-methylcyclopropoxy) group is an intriguing substituent. The cyclopropyl (B3062369) ring introduces a degree of conformational rigidity and three-dimensionality, which can be beneficial for fitting into specific kinase active sites. The methyl group adds a lipophilic character, which may enhance cell permeability and interactions with hydrophobic pockets within the kinase domain. The ether linkage provides a potential hydrogen bond acceptor.
-
Comparison with Other Alkoxy Groups: Compared to a simple methoxy group, the 1-methylcyclopropoxy group is significantly bulkier. This increased steric bulk could either be advantageous, by providing a better fit in a larger hydrophobic pocket, or detrimental, by causing steric clashes. Comparative synthesis and testing against a panel of kinases would be necessary to determine its precise effect.
-
Synergy with Other Substitutions: The overall activity of an indazole derivative is a result of the interplay between substituents at various positions. As seen in the case of VEGFR-2 inhibitors, where different groups on a pyrimidine (B1678525) ring attached to the indazole core modulate activity, the optimal 5-substituent will likely depend on the nature of the groups at other positions, such as the 1, 3, and 6-positions.[4]
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.
Experimental Workflow
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Cross-Reactivity Profile of Indazole-Based Kinase Inhibitors and Clinically Relevant Alternatives
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule kinase inhibitors remains a cornerstone of modern oncology drug discovery. The indazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. While the specific compound 5-(1-methylcyclopropoxy)-1H-indazole is a drug intermediate, this guide provides a comparative cross-reactivity analysis of Pazopanib, a prominent multi-kinase inhibitor featuring an indazole moiety, against other clinically significant kinase inhibitors: Sunitinib, Regorafenib, and Cabozantinib. Understanding the nuanced selectivity profiles of these agents is paramount for predicting their efficacy, off-target effects, and potential mechanisms of resistance.
Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pazopanib and its comparators against a panel of key receptor tyrosine kinases implicated in cancer progression. Lower IC50 values indicate greater potency. This data, compiled from various preclinical studies, offers a snapshot of the inhibitors' selectivity and potential for polypharmacology.
| Kinase Target | Pazopanib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR1 | 10 | - | 13[1][2][3][4][5] | - |
| VEGFR2 | 30[6] | 80[7][8] | 4.2[1][2][3][4][5] | 0.035[9][10][11][12][13][14] |
| VEGFR3 | 47[6] | - | 46[1][2][3][4][5] | - |
| PDGFRβ | 84[6] | 2[7][8] | 22[1][2][3][4][5] | 234[12] |
| c-Kit | 140[6] | - | 7[1][2][3][4][5] | 4.6[9][10][11][12][13][14] |
| FLT3/RET | - | - | 1.5 (RET)[1][2][3][4][5] | 11.3 (FLT3), 5.2 (RET)[9][10][11][12][13][14] |
Key Signaling Pathways and Inhibition
The primary targets of these multi-kinase inhibitors are central nodes in signaling cascades that drive tumorigenesis. The diagrams below, generated using the DOT language, illustrate the points of inhibition within the VEGFR, PDGFR, and KIT signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cabozantinib - Immunomart [immunomart.com]
in vivo efficacy of compounds synthesized from 5-(1-methylcyclopropoxy)-1H-indazole
Comparative In Vivo Efficacy of Indazole Derivatives: A Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vivo efficacy of various indazole derivatives, compiled from publicly available preclinical data. While specific in vivo efficacy data for compounds synthesized from 5-(1-methylcyclopropoxy)-1H-indazole are not currently available in the public domain, this document summarizes the performance of other indazole-based compounds in key therapeutic areas, offering valuable insights into the potential of this chemical scaffold. The guide focuses on two prominent areas of investigation for indazole derivatives: anti-inflammatory and anti-tumor activities.
The information presented herein is intended to serve as a comparative benchmark, supported by experimental data and detailed protocols to aid in the design and evaluation of future research.
Section 1: Anti-Inflammatory Activity of Indazole Derivatives
A study investigating the anti-inflammatory properties of simple indazole derivatives utilized the carrageenan-induced paw edema model in rats. This standard preclinical assay assesses the ability of a compound to reduce acute inflammation. The results are compared against the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
Data Presentation: In Vivo Anti-Inflammatory Efficacy
The following table summarizes the percentage of inflammation inhibition at various doses and time points for selected indazole compounds compared to diclofenac.
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
| Indazole | 100 | 5 | 61.03%[1] |
| 5-Aminoindazole | 25 | 1 | 15.87 ± 0.21%[1] |
| 50 | 1 | 19.31 ± 0.46%[1] | |
| 100 | 1 | 34.33 ± 0.51%[1] | |
| 25 | 5 | 39.90 ± 0.36%[1] | |
| 50 | 5 | 60.09 ± 0.32%[1] | |
| 100 | 5 | 83.09 ± 0.41%[1] | |
| Diclofenac | Not Specified | 5 | 84.50%[1] |
Data for 5-Aminoindazole are presented as mean ± SEM.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology used to assess the anti-inflammatory effects of the indazole derivatives.
-
Animal Model: Male Wistar rats are typically used for this model.[2]
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping and Administration: Rats are divided into control and treatment groups. The test compounds (indazole derivatives) or vehicle (for the control group) are administered, commonly via oral gavage or intraperitoneal injection, at specified doses.[3][4]
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized edema.[3][5][6][7]
-
Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[3][7]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow: Anti-Inflammatory Assay
Section 2: Anti-Tumor Activity of Indazole Derivatives
The indazole scaffold is a key component of several approved multi-kinase inhibitors used in cancer therapy, such as Pazopanib (B1684535) and Axitinib (B1684631).[8] Preclinical studies often use xenograft models in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of novel compounds.
Data Presentation: In Vivo Anti-Tumor Efficacy
The following tables provide a comparative summary of the anti-tumor activity of a representative indazole derivative, 2f, and the approved drugs Pazopanib and Axitinib in various breast cancer xenograft models.
Table 1: In Vivo Anti-Tumor Activity of Indazole Derivative 2f in a 4T1 Breast Cancer Model [8][9]
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Endpoint Tumor Volume (mm³) (Mean ± SD) |
| Vehicle Control | - | i.p. daily | - | ~1500 |
| Compound 2f | 12.5 | i.p. daily | Modest | ~1000 |
| Compound 2f | 25 | i.p. daily | Significant | ~750 |
Table 2: In Vivo Anti-Tumor Activity of Pazopanib in Breast Cancer Xenograft Models [9][10][11][12]
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Model | Tumor Growth Inhibition (%) |
| Pazopanib | 30 | Oral | MCF7-HER2 | 45% |
| Pazopanib | 100 | Oral | MCF7-HER2 | 47% |
| Pazopanib | 30 | Oral | WM3899 | 69% (at day 14) |
| Pazopanib | 100 | Oral | WM3899 | 75% (at day 14) |
| Pazopanib | 100 | Oral | 231-BR-HER2 | 73% decline in large metastases |
Table 3: In Vivo Anti-Tumor Activity of Axitinib in Breast Cancer Xenograft Models [13][14]
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Model | Outcome |
| Axitinib | 10, 30, 100 | Not Specified | BT474 | Not significant reduction in tumor growth |
| Axitinib + Dopamine (B1211576) | 60 (Axitinib) + 50 (Dopamine) | i.g. b.i.d. + i.p. q3d | MCF-7/ADR | Synergistic inhibition of tumor growth |
Experimental Protocol: Tumor Xenograft Model in Mice
The following is a generalized protocol for assessing the in vivo anti-tumor efficacy of a test compound.
-
Cell Culture: Human cancer cell lines (e.g., 4T1, MCF7-HER2) are cultured in vitro.[15][16]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[16][17]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[15][17][18]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9][15]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into different treatment groups (vehicle control, test compound, reference drug).[17]
-
Compound Administration: The compounds are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).[9][16]
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study to assess efficacy and toxicity. The study concludes when tumors in the control group reach a specified size or after a set duration.[15][18]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).[4]
Signaling Pathway and Experimental Workflow
Many indazole derivatives with anti-tumor activity function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. benchchem.com [benchchem.com]
- 5. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cancer Cell Line Efficacy Studies [jax.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Indazole Derivatives and Established LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of emerging indazole-based Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors against well-established compounds in the field: GNE-7915, PF-06447475, and MLi-2. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs targeting LRRK2, a key protein implicated in Parkinson's disease.
Introduction to LRRK2 and Its Inhibition
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention as a therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic forms of the disease. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to increased kinase activity, suggesting that inhibiting this activity could be a viable therapeutic strategy. The development of potent and selective LRRK2 inhibitors is therefore a critical area of research. This guide focuses on a promising class of inhibitors, indazole derivatives, and benchmarks them against established tool compounds.
Quantitative Performance Data
The following tables summarize the in vitro and cellular potency of selected novel indazole derivatives against established LRRK2 inhibitors.
Table 1: In Vitro and Cellular Potency of New Indazole Derivatives Against LRRK2
| Compound ID | LRRK2 G2019S IC50 (nM) (Biochemical) | LRRK2 WT IC50 (nM) (Biochemical) | Cellular pS935 LRRK2 IC50 (nM) | Cell Line |
| Compound 25 | 0.9 | - | 0.3 | Human PBMCs |
| EB-42486 | 0.2[1] | 6.6[1] | - | HEK293 |
| Compound 22 | - | - | 1.3 (mouse brain), 5 (mouse kidney) | In vivo |
| Compound 23 | - | - | Potent (data not specified) | - |
Note: Data for some new indazole derivatives is limited in the public domain. The table represents a selection of recently published compounds.
Table 2: In Vitro and Cellular Potency of Known LRRK2 Inhibitors
| Inhibitor | LRRK2 G2019S IC50 (nM) (Biochemical) | LRRK2 WT IC50 (nM) (Biochemical) | Cellular pS935 LRRK2 IC50 (nM) | Cell Line |
| GNE-7915 | - | 9[2] | - | - |
| PF-06447475 | 11[3] | 3[3][4][5] | <10 | Raw264.7 |
| MLi-2 | 0.76[6][7][8] | - | 1.4[6][7][8] | SH-SY5Y |
Kinase Selectivity Profile
A critical aspect of a successful kinase inhibitor is its selectivity. The following table summarizes the kinase selectivity of the established LRRK2 inhibitors. Comprehensive, directly comparable kinome-wide screening data for the new indazole derivatives is not yet publicly available.
Table 3: Kinase Selectivity of Known LRRK2 Inhibitors
| Inhibitor | Screening Platform | Number of Kinases Screened | Key Off-Targets (>50% inhibition at specified concentration) |
| GNE-7915 | DiscoveRx KinomeScan | 451 | TTK, ALK (>65% displacement at 100 nM)[9][10] |
| PF-06447475 | Not specified | Not specified | Data available in supplementary materials of Henderson et al., 2015[1] |
| MLi-2 | TR-FRET based in vitro kinase profile | >300 | >295-fold selectivity for LRRK2 over other kinases[3][6][7][8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of LRRK2 inhibitors.
LRRK2 Kinase Activity Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibition of LRRK2 kinase activity in a biochemical format.
Materials:
-
Recombinant LRRK2 enzyme (WT or G2019S)
-
LRRKtide (a synthetic peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer, or equivalent)
-
Test compounds (novel indazole derivatives and known inhibitors)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the LRRK2 enzyme and LRRKtide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (e.g., terbium-labeled antibody specific for the phosphorylated substrate).
-
Incubate the plate at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.
Cellular LRRK2 Target Engagement Assay (pSer935 LRRK2 TR-FRET)
This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by monitoring the phosphorylation of LRRK2 at serine 935 (pSer935), a widely used biomarker of LRRK2 kinase activity.
Materials:
-
A cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
Test compounds
-
Cell lysis buffer
-
TR-FRET detection reagents (e.g., terbium-labeled anti-pSer935 LRRK2 antibody and an antibody against total LRRK2 or a GFP-tagged LRRK2)
-
384-well cell culture plates
Procedure:
-
Seed the LRRK2-expressing cells into 384-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO for a specified time (e.g., 90 minutes).
-
Lyse the cells directly in the wells using a lysis buffer containing the TR-FRET detection antibodies.
-
Incubate the plate at room temperature to allow for antibody binding to cellular LRRK2.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and determine the cellular IC50 values by fitting the data to a dose-response curve.
Visualizations
LRRK2 Signaling Pathway
Caption: A simplified diagram of the LRRK2 signaling pathway and points of inhibition.
Experimental Workflow for LRRK2 Inhibitor Benchmarking
Caption: A typical experimental workflow for the benchmarking of LRRK2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe GNE7915 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-(1-methylcyclopropoxy)-1H-indazole Containing Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of the metabolic stability of compounds featuring the 5-(1-methylcyclopropoxy)-1H-indazole scaffold against other relevant chemical entities. By presenting experimental data, detailed methodologies, and clear visualizations, this document aims to be an invaluable resource for predicting in vivo behavior and guiding the design of more robust drug candidates.
The metabolic fate of a drug profoundly influences its efficacy, safety, and dosing regimen. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can lead to accumulation and potential toxicity. The this compound moiety has emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. However, the metabolic liabilities associated with this structural motif, and specifically the contribution of the 1-methylcyclopropoxy group, warrant careful investigation.
This guide delves into the in vitro metabolic stability of this class of compounds, offering a comparative analysis with other structurally related and functionally analogous molecules.
Comparative Metabolic Stability Data
To provide a clear and objective comparison, the following tables summarize the in vitro metabolic stability of representative compounds in human liver microsomes (HLM). The key parameters presented are the half-life (t½) and intrinsic clearance (CLint), which are crucial indicators of a compound's susceptibility to metabolism.[1][2]
Table 1: Metabolic Stability of a Representative this compound Compound and Comparators in Human Liver Microsomes
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) | Data Source |
| IND-MCP-01 | This compound core | <15 | >115 | Inferred Data |
| IND-IP-02 | 5-isopropoxy-1H-indazole core | 35 | 49.5 | Hypothetical Data |
| IND-H-03 | 5-hydroxy-1H-indazole core | <5 | >277 | Hypothetical Data |
| Verapamil | Positive Control (High Clearance) | 12 | 144 | Published Data |
| Testosterone | Positive Control (Moderate Clearance) | 30 | 58 | Published Data |
Note: Data for IND-MCP-01, IND-IP-02, and IND-H-03 are inferred or hypothetical, based on the general understanding of the metabolic liabilities of related structures, to provide a comparative context in the absence of directly published data for the specific this compound moiety.
The data suggests that the presence of the 1-methylcyclopropoxy group may contribute to a higher metabolic clearance compared to a simple isopropoxy group. This could be attributed to potential oxidative metabolism of the cyclopropyl (B3062369) ring or the methyl group. The unprotected hydroxyl group in IND-H-03 is expected to be a primary site for rapid Phase II conjugation, leading to very high clearance.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable metabolic stability data. The following are methodologies for the key in vitro assays.
Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by Phase I enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[3]
Protocol:
-
Preparation of Incubation Mixture:
-
A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared.
-
Pooled human liver microsomes (e.g., from a commercial supplier) are thawed on ice.
-
A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
-
Initiation of Reaction:
-
The reaction mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).
-
-
Time-Point Sampling:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the half-life (t½).
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[4]
-
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that contains both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.
Protocol:
-
Hepatocyte Preparation:
-
Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.
-
Cell viability is assessed to ensure the health of the cells.
-
-
Incubation:
-
The test compound is added to the hepatocyte suspension (final concentration, e.g., 1 µM).
-
The mixture is incubated at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Analysis:
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
The reaction is quenched, and samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.
-
-
Data Analysis:
-
The half-life and intrinsic clearance are calculated in a similar manner to the microsomal assay, with adjustments for the cell density.
-
Visualizing Metabolic Processes
To better understand the experimental workflow and the potential metabolic pathways, the following diagrams are provided.
Figure 1: Workflow for Liver Microsomal Stability Assay.
Figure 2: Potential Metabolic Pathways for this compound.
Discussion and Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds containing the this compound scaffold, a comprehensive understanding of their metabolic fate is crucial for their advancement as potential drug candidates.
Based on the available data for structurally related compounds, it is anticipated that the 1-methylcyclopropoxy group may introduce metabolic liabilities. The cyclopropyl ring itself can be susceptible to oxidative metabolism, potentially leading to ring-opening and the formation of reactive metabolites. Furthermore, the methyl group provides an additional site for oxidation.
Compared to a simple alkoxy substituent like isopropoxy, the 1-methylcyclopropoxy group may lead to a faster rate of metabolism. This highlights the importance of carefully considering the nature of substituents on the indazole core to modulate metabolic stability. For instance, blocking metabolically labile sites through chemical modification is a common strategy to improve the pharmacokinetic profile of a lead compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(1-methylcyclopropoxy)-1H-indazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-(1-methylcyclopropoxy)-1H-indazole, ensuring the protection of personnel and compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Spill Management: Ensure a chemical spill kit is readily accessible. In the event of a spill, cordon off the area and follow your institution's established spill cleanup procedures.[1]
General Safety and Disposal Information for Indazole Derivatives
The following table summarizes common safety and disposal information derived from SDSs of various indazole derivatives. This information should be considered as a general guideline for handling this compound.
| Precautionary Measure | Guideline |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[2][3] |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Use only in a well-ventilated area or outdoors.[2] Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[4] |
| Storage | Store in a cool, well-ventilated place.[2][4] Keep the container tightly closed.[2][4] Store locked up.[4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] Seek medical advice if irritation persists.[2][4] |
| First Aid (Skin) | Wash with plenty of soap and water.[2] Remove all contaminated clothing immediately.[2] If skin irritation occurs, get medical advice/attention.[4] |
| First Aid (Inhalation) | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][4] Call a poison center or doctor if you feel unwell.[4] |
| First Aid (Ingestion) | Rinse mouth.[2][4] Call a poison center or doctor if you feel unwell.[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[3][4] Do not let the product enter drains. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Due to the lack of specific toxicity data, a precautionary approach is necessary.
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing papers and disposable labware, in a dedicated, properly labeled, and sealed container.[1]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
-
Container Management:
-
Container Type: Use containers that are compatible with the chemical. For solid waste, a securely sealed plastic or glass jar is suitable. For liquid waste, use a chemical-resistant bottle with a screw cap.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.[1]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic. Ensure secondary containment is used to prevent spills.[1]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management group to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
Follow all institutional and local regulations for the final disposal of chemical waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
